Deschlorodiazepam
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWYQYDWCXHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346661 | |
| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-65-9 | |
| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Deschlorodiazepam (Nordiazepam)
Disclaimer: The synthesis of psychoactive substances is subject to strict legal regulations in many jurisdictions. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be used for illicit activities.
This technical guide provides a detailed overview of a common synthesis pathway for 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a compound commonly known as nordiazepam or desmethyldiazepam. While the user requested information on "deschlorodiazepam," the available scientific literature predominantly focuses on the synthesis of its chlorinated analog, nordiazepam, which is a significant metabolite of diazepam and other benzodiazepines. It is presumed that the user's interest lies in this widely studied compound.
Synthesis Pathway Overview
The primary and well-documented method for synthesizing nordiazepam involves a two-step process starting from 2-amino-5-chlorobenzophenone. The first step is an acylation reaction with chloroacetyl chloride to form an amide intermediate. This is followed by a ring-closure reaction using ammonia and hexamethylenetetramine to yield the final benzodiazepine structure.
A visual representation of this synthetic route is provided below:
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of nordiazepam, based on reported experimental protocols.
| Step | Reactant 1 | Reactant 2 | Solvent(s) | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (approx.) |
| 1. Acylation | 2-Amino-5-chlorobenzophenone (46 g) | Chloroacetyl Chloride (20 mL) | Chloroform (200 mL, dry) | - | 1 hour | Room Temperature | High |
| 2. Ring Closure | 2-(Chloroacetamido)-5-chlorobenzophenone | - | Ethanol, THF, Toluene | Ammonia, Hexamethylenetetramine (58 g), p-Toluenesulfonic acid | 8 hours total | Reflux | ~90% (crude) |
Experimental Protocols
Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone [1]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 46 g of 2-amino-5-chlorobenzophenone in 200 mL of dry chloroform.
-
Addition of Reagent: While stirring, add 20 mL of chloroacetyl chloride dropwise over a period of 10 minutes. The solution will warm, and HCl gas will evolve.
-
Reaction: Continue stirring for an additional hour at room temperature.
-
Work-up: After one hour, remove the solvent completely using a rotary evaporator. To ensure complete removal of any residual acid, add 100 mL of fresh, dry chloroform to the yellow-orange residue and evaporate again. The resulting product is 2-(chloroacetamido)-5-chlorobenzophenone.
Step 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-benzo-1,4-diazepin-2-one (Nordiazepam) [1]
-
Preparation of Ammoniated Ethanol: Generate ammonia gas by dripping 400 mL of 25% aqueous ammonia solution onto 250 g of sodium hydroxide over 2 hours. Bubble the evolved ammonia gas through 1000 mL of ice-cooled 95% ethanol until saturation.
-
Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser, combine the crude 2-(chloroacetamido)-5-chlorobenzophenone from the previous step, the prepared ammonia-saturated ethanol, 58 g of hexamethylenetetramine (hexamine), and 150 mL of tetrahydrofuran (THF).
-
First Reflux: Stir the suspension and heat it to reflux on an oil bath for 6 hours. During this time, the solids should dissolve.
-
Solvent Removal: After reflux, distill off the volatile components under vacuum.
-
Azeotropic Distillation: Add a few crystals (approximately 200 mg) of para-toluenesulfonic acid and 250 mL of toluene to the flask. Reflux the mixture with a Dean-Stark apparatus to azeotropically remove water for 2 hours.
-
Crystallization and Isolation: After cooling the mixture to 70°C, add 150 mL of hot (75°C) water with stirring. Allow the mixture to cool to room temperature. The flask may need to be shaken vigorously to break up any lumps.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid twice with 100 mL of water (20°C) and then with 25 mL of ice-cold toluene (0°C).
-
Drying: Dry the product on a glass dish for 24 hours. The reported yield of the crude product is approximately 50 g, with a purity of about 90% nordiazepam.[1]
Alternative Synthesis Approaches
Research has also explored continuous flow synthesis methods for benzodiazepines, including nordiazepam.[2] These methods can offer advantages in terms of safety, scalability, and reaction control. Another approach involves the reaction of 2-amino-5-chloro-benzophenone with glycine ester hydrochloride in dry pyridine.[3]
It is important to note that variations in reagents, reaction conditions, and purification techniques can significantly impact the overall yield and purity of the final product. The protocols provided here represent a well-documented laboratory-scale synthesis. Industrial-scale production may utilize different methodologies.
References
Chemical Characterization of Deschlorodiazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deschlorodiazepam (1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical characterization, including its physicochemical properties, detailed analytical methodologies for its identification and quantification, and an exploration of its primary mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of benzodiazepine-related compounds.
Introduction
This compound is an analogue of diazepam, lacking the chlorine substituent on the phenyl ring. As a member of the benzodiazepine class, it is categorized as an analytical reference standard and is utilized in forensic and research applications.[1][2] A thorough understanding of its chemical and analytical profile is essential for its accurate identification, quantification, and for elucidating its pharmacological properties.
Physicochemical Properties
This compound is a solid that appears as a light yellow to brown substance.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄N₂O | [4] |
| Molecular Weight | 250.30 g/mol | [4] |
| CAS Number | 3034-65-9 | [4] |
| Appearance | Light yellow to brown solid | [3] |
| Purity (NMR) | ≥95.0% | [3] |
| Solubility | DMSO: 25 mg/mL (99.88 mM; requires sonication) | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.
-
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is expected to fragment in a manner characteristic of benzodiazepines. Common fragmentation pathways for diazepam, a structurally similar compound, involve the loss of CO, Cl, and rearrangements of the diazepine ring, which can serve as a guide for interpreting the mass spectrum of this compound.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. Key expected absorptions are related to the carbonyl group and the carbon-nitrogen double bond of the diazepine ring.
-
Characteristic Absorptions: For benzodiazepines closely related to diazepam, a very strong IR absorption band near 1690 cm⁻¹ is attributed to the C=O stretching mode, and a strong line near 1610 cm⁻¹ in Raman spectra is assigned to the C=N stretch of the diazepine ring.[8]
Chromatographic Analysis
Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of benzodiazepines. Due to the thermal lability of some benzodiazepines, derivatization may be employed to improve chromatographic performance and sensitivity.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of benzodiazepines and their metabolites in complex matrices like plasma and urine.[10][11][12][13][14]
Synthesis
While a specific, detailed, and publicly available synthesis protocol for this compound (1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is not extensively documented in the provided search results, the synthesis of 1,4-benzodiazepine derivatives is a well-established area of organic chemistry.
Metabolism
This compound is a metabolite of the designer benzodiazepine diclazepam. The metabolism of diclazepam also produces other pharmaceutically prescribed benzodiazepines like delorazepam, lormetazepam, and lorazepam, which can complicate the identification of the parent drug.[15] The metabolic pathways of related benzodiazepines like chlordiazepoxide often involve N-demethylation and hydroxylation.[16]
Mechanism of Action: Signaling Pathway
Like other benzodiazepines, this compound is expected to exert its effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Experimental Protocols
The following sections provide generalized experimental protocols for the characterization of benzodiazepines, which can be adapted for this compound.
NMR Spectroscopy
A general procedure for acquiring NMR spectra of 1,5-benzodiazepine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[17]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Data Processing: The acquired spectra are subjected to phase correction, baseline correction, and referencing to an internal standard (e.g., TMS at 0.00 ppm).[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS method for benzodiazepine analysis involves:
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction may be used to isolate the analyte from the matrix. Derivatization may be performed to improve volatility and thermal stability.[9]
-
GC Conditions:
-
Column: A non-polar or medium-polarity column is typically used (e.g., 5% phenyl-methylpolysiloxane).[18]
-
Carrier Gas: Helium.[18]
-
Temperature Program: An oven temperature gradient is used to separate the compounds. A representative program might start at 60°C and ramp up to 320°C.[18]
-
Injection Mode: Splitless injection is common for trace analysis.[18]
-
-
MS Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A representative LC-MS/MS method for benzodiazepine analysis is as follows:
-
Sample Preparation: For biological samples, an enzymatic hydrolysis step may be included to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][12]
-
LC Conditions:
-
MS/MS Conditions:
Conclusion
This technical guide has synthesized the available information on the chemical characterization of this compound. While its fundamental properties and analytical methodologies are generally understood within the context of the benzodiazepine class, a notable gap exists in the public domain regarding specific, detailed spectroscopic data. Further research to fully elucidate and publish the ¹H NMR, ¹³C NMR, mass fragmentation, and IR spectral details of this compound would be of significant value to the scientific community. The provided experimental protocols offer a robust starting point for researchers aiming to perform such characterizations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Fourier transform-Raman and infrared vibrational study of delorazepam, fludiazepam, flurazepam, and tetrazepam [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Item - Diclazepam and its metabolites: a chemometric interpretation - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. gcms.cz [gcms.cz]
- 19. Making sure you're not a bot! [mostwiedzy.pl]
Spectroscopic Profile of Deschlorodiazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Deschlorodiazepam (1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one), a benzodiazepine derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and pharmaceutical development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopic Data
¹³C NMR Spectroscopic Data
Similar to the ¹H NMR data, a complete, assigned ¹³C NMR dataset for this compound is not available in the public domain through the conducted searches. However, based on the structure of this compound, one would expect to observe distinct signals for each of the 16 carbon atoms in its ¹³C NMR spectrum. The carbonyl carbon of the lactam ring would be significantly downfield (typically δ 160-180 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region, while the aliphatic carbons of the diazepine ring and the N-methyl group would appear at higher field strengths.
Experimental Protocol for NMR Analysis
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of benzodiazepine compounds like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.
¹H NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Spectral Width: 0-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
¹³C NMR Spectrometer Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.
IR Spectroscopic Data
An Attenuated Total Reflectance (ATR) IR spectrum is available for 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (this compound). The spectrum displays key absorption bands that are characteristic of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1680 | Strong | C=O stretch (amide/lactam) |
| ~1605 | Strong | C=N stretch (imine) |
| ~1480, ~1440 | Medium | Aromatic C=C stretching |
| ~1330 | Medium | C-N stretch |
| ~760, ~700 | Strong | C-H out-of-plane bending (aromatic) |
Note: The exact peak positions and intensities may vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).
Experimental Protocol for FTIR Analysis
A common method for obtaining an IR spectrum of a solid sample like this compound is using an FTIR spectrometer with an ATR accessory.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for its identification and structural confirmation.
Mass Spectrometric Data
The nominal molecular weight of this compound (C₁₆H₁₄N₂O) is 250.3 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 250. The fragmentation pattern of benzodiazepines is often complex and can involve rearrangements. Common fragmentation pathways for diazepam and related compounds include the loss of CO, HCN, and cleavage of the diazepine ring. While a specific mass spectrum for this compound was not found in the searched results, Cayman Chemical maintains a GC-MS spectral library that may contain this data.[2] For the closely related compound diazepam, common fragments are observed at m/z 256, 255, 221, and 193.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of benzodiazepines.
Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent, such as methanol or ethyl acetate.
-
For analysis in complex matrices (e.g., biological fluids), a prior extraction step (e.g., solid-phase extraction) may be necessary.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used.
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C, holding for 1 minute, then ramping to 300 °C at a rate of 10-20 °C/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Deschlorodiazepam
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorodiazepam, also known as Delorazepam or Chlordesmethyldiazepam, is a benzodiazepine derivative.[1] It is an active metabolite of other benzodiazepines such as diclazepam and cloxazolam.[1] Like other compounds in its class, this compound exhibits anxiolytic, anticonvulsant, skeletal muscle relaxant, and hypnotic properties.[1][2] This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, focusing on its interaction with the primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor. The document outlines its mechanism of action, binding and functional activity profiles, and detailed experimental protocols for its characterization.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound exerts its pharmacological effects by acting as a positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[3][5] This influx leads to hyperpolarization of the neuron, reducing its excitability and resulting in an overall inhibitory effect on the central nervous system.[3][6]
This compound binds to a specific site on the receptor, known as the benzodiazepine (BZD) site, which is distinct from the GABA binding site.[3][7] The BZD site is located at the interface between the α and γ subunits of the receptor complex.[7][8] By binding to this site, this compound does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening.[7][9] This potentiation of GABAergic inhibition underlies the therapeutic and psychoactive effects of the compound.[3]
Visualized Signaling Pathway
The following diagram illustrates the modulatory action of this compound on the GABA-A receptor.
Binding Profile
The binding affinity of a compound for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. For benzodiazepines, affinity is often determined using radioligand displacement assays where the test compound competes with a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]flumazenil) for the BZD binding site on the GABA-A receptor.[10]
Data Presentation: GABA-A Receptor Subtype Binding Affinity
The GABA-A receptors are a heterogeneous family of receptors composed of different subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). Different benzodiazepines can exhibit varying affinities for these subtypes, which is believed to underlie their distinct pharmacological profiles (e.g., α1-containing receptors are associated with sedation, while α2/α3 are linked to anxiolysis).[7][11]
| Receptor Subtype | Kᵢ (nM) for this compound |
| α1β3γ2 | Data not available in search results |
| α2β3γ2 | Data not available in search results |
| α3β3γ2 | Data not available in search results |
| α5β3γ2 | Data not available in search results |
| Table 1: Summary of this compound binding affinities. Specific quantitative Kᵢ values for this compound at various GABA-A receptor subtypes were not available in the searched literature. This table serves as a template for such data. |
Experimental Protocol: Radioligand Displacement Assay
This protocol describes a general method for determining the binding affinity of a test compound like this compound at GABA-A receptors expressed in cell lines or native tissue.
1. Membrane Preparation:
-
Source: Use either whole rat brain cortical tissue or Human Embryonic Kidney (HEK-293) cells transiently transfected to express specific recombinant rat GABA-A receptor subtypes (e.g., αxβ3γ2).[10]
-
Homogenization: Homogenize the tissue or cells in a cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Washing: Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.
-
Storage: Resuspend the final pellet in buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C until use.
2. Binding Assay:
-
Reaction Mixture: In a final volume of 0.5 mL, combine the membrane preparation (e.g., 100 µg protein), a fixed concentration of radioligand (e.g., 1-2 nM [³H]flunitrazepam or [³H]flumazenil), and varying concentrations of the unlabeled test compound (this compound).[10]
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 30°C).
-
Controls:
- Total Binding: Membrane + radioligand (no competitor).
- Non-specific Binding (NSB): Membrane + radioligand + a high concentration of an unlabeled BZD (e.g., 10 µM Diazepam) to saturate all specific binding sites.
3. Separation and Quantification:
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation cocktail. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Visualized Workflow: Radioligand Binding Assay
Functional Activity Profile
Functional assays measure the effect of a compound on receptor function. For a GABA-A PAM, this involves quantifying the enhancement of GABA-induced chloride currents. The key parameters are potency (EC₅₀), the concentration of the compound that produces 50% of its maximal effect, and efficacy, the maximum effect the compound can produce. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC), are the gold standard for this purpose.[6][12]
Data Presentation: GABA-A Receptor Functional Activity
While specific EC₅₀ values were not found, qualitative data indicates that this compound (as chlornordiazepam) exhibits a degree of selectivity for different α-subunits.[11] It potentiates GABA-evoked currents at α2- and α3-containing receptors but does not increase the current amplitude at α1-containing receptors, though it does prolong the current decay time.[11] This profile suggests a potentially lower sedative potential compared to non-selective benzodiazepines.[7][11]
| Receptor Subtype | EC₅₀ (nM) | Max Efficacy (% of Diazepam) | Functional Effect |
| α1β2γ2 | Data not available | Data not available | No change in current amplitude; increased current decay time.[11] |
| α2β2γ2 | Data not available | Data not available | Potentiation of GABA-evoked current amplitude.[11] |
| α3β2γ2 | Data not available | Data not available | Potentiation of GABA-evoked current amplitude.[11] |
| α5β2γ2 | Data not available | Data not available | Data not available in search results |
| Table 2: Summary of this compound functional activity. This table includes qualitative findings and serves as a template for quantitative EC₅₀ and efficacy data. |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
This protocol outlines the use of TEVC on Xenopus laevis oocytes to measure the functional modulation of specific GABA-A receptor subtypes by this compound.
1. Oocyte Preparation and Receptor Expression:
-
Harvesting: Surgically harvest oocytes from a female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular cell layer.
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., human or rat α1, β2, and γ2).
-
Incubation: Incubate the injected oocytes for 2-7 days at ~16-18°C in a suitable medium (e.g., ND96) to allow for receptor expression on the oocyte membrane.
2. Electrophysiological Recording:
-
Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impaling: Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for measuring membrane voltage and one for injecting current.
-
Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV to -80 mV) using a TEVC amplifier.
3. Data Acquisition:
-
GABA Application: Apply a baseline concentration of GABA that elicits a small, submaximal current (e.g., GABA EC₃ - EC₂₀). This is the control response.
-
Co-application: After a washout period, co-apply the same concentration of GABA along with a specific concentration of this compound.
-
Measurement: Record the peak amplitude of the GABA-induced chloride current in the absence and presence of the modulator. The potentiation is the ratio of the current in the presence of the drug to the control current.
-
Dose-Response Curve: Repeat the co-application with a range of this compound concentrations to generate a dose-response curve.
4. Data Analysis:
-
Calculate Potentiation: For each concentration, calculate the percent potentiation: ((I_drug / I_control) - 1) * 100, where I_drug is the current in the presence of this compound and I_control is the current with GABA alone.
-
Determine EC₅₀ and Efficacy: Fit the dose-response data to a sigmoidal equation using non-linear regression to determine the EC₅₀ (potency) and the maximum potentiation (efficacy).
Visualized Workflow: Two-Electrode Voltage Clamp (TEVC) Assay
Conclusion
References
- 1. Delorazepam - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. What is the mechanism of Delorazepam? [synapse.patsnap.com]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage dependent allosteric modulation of IPSCs by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The diazepam binding inhibitor’s modulation of the GABA-A receptor is subunit-dependent | bioRxiv [biorxiv.org]
Preliminary In Vivo Effects of Deschlorodiazepam and Structurally Related Designer Benzodiazepines in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data on the in vivo effects of Deschlorodiazepam in animal models is currently limited in publicly accessible literature. Therefore, this guide summarizes the available information and supplements it with data from structurally related and more extensively studied designer benzodiazepines, such as Etizolam, Flubromazolam, and Clonazolam. This approach provides a comparative framework to infer the potential pharmacological profile of this compound and offers a methodological blueprint for its future investigation.
Introduction
This compound is a synthetic benzodiazepine and a structural analog of diazepam. Like other benzodiazepines, its mechanism of action is believed to involve the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.[1][2] This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, myorelaxant, and anticonvulsant properties. The emergence of this compound and other "designer" benzodiazepines on the novel psychoactive substances (NPS) market presents a significant challenge to public health and necessitates a thorough understanding of their pharmacological and toxicological profiles.[3][4] This technical guide provides an in-depth overview of the preliminary in vivo effects of this compound and its analogs in animal models, focusing on quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action: GABAA Receptor Modulation
Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.
Quantitative Data from In Vivo Animal Studies
The following tables summarize quantitative data from studies on designer benzodiazepines in rodent models. These findings offer insights into the potential dose-dependent effects of this compound.
Table 1: Behavioral Effects of Etizolam in Mice
| Animal Model | Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mice | Predator Odor-Induced Cutaneous Temperature Decrease | 5 | Attenuation of temperature decrease | [5] |
| Mice | Spinal Cord Injury | 0.5 | Improved locomotor function | [6] |
| Mice | Anticonvulsant Activity | Not specified | No tolerance development with chronic use | [7] |
Table 2: Effects of Flubromazepam in Mice
| Animal Model | Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mice | Conditioned Place Preference (CPP) | 0.01 and 0.1 | Indication of dependence potential | [2] |
Table 3: Blood Concentrations of Clonazolam in Forensic Cases (for reference)
| Population | Median Concentration (mg/L) | Range (mg/L) | Reference |
| Impaired Drivers | 0.0053 | 0.0019–0.011 | [8] |
| DUID Cases | 0.004 (median) | 2.0-10 (ng/mL) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key behavioral assays used to evaluate the in vivo effects of benzodiazepines.
Predator Odor-Induced Stress Response
This model assesses the anxiolytic effects of a compound by measuring its ability to mitigate a stress-induced physiological response.
Protocol:
-
Animals: Male mice are individually housed and acclimatized to the experimental room.
-
Drug Administration: Etizolam or vehicle is administered intraperitoneally (i.p.) at the desired dose (e.g., 5 mg/kg).[5]
-
Stress Induction: After a set pre-treatment time, mice are exposed to a synthetic predator odor, such as a mixture of pyrazine analogues.[5]
-
Measurement: Cutaneous temperature is monitored using a non-invasive infrared thermography camera before and after odor exposure.
-
Endpoint: The primary endpoint is the change in cutaneous temperature, with anxiolytic compounds expected to attenuate the stress-induced temperature drop.[5]
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.
Protocol:
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers.
-
Pre-Conditioning (Day 1): Animals are allowed to freely explore all chambers to determine any baseline preference.
-
Conditioning (Days 2-5): For two alternating days, animals receive a drug injection (e.g., flubromazepam 0.01 or 0.1 mg/kg, i.p.) and are confined to one of the outer chambers.[2] On the other two days, they receive a vehicle injection and are confined to the opposite chamber.
-
Test (Day 6): In a drug-free state, animals are placed in the central chamber and allowed free access to all compartments.
-
Endpoint: The time spent in the drug-paired chamber versus the vehicle-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
Locomotor Function Assessment in Spinal Cord Injury (SCI)
This protocol evaluates the potential of a substance to promote functional recovery following central nervous system injury.
Protocol:
-
Animals: Mice are subjected to a laminectomy and a subsequent spinal cord contusion injury.
-
Treatment: Commencing the day after injury, mice receive daily i.p. injections of etizolam (0.5 mg/kg) or saline for a defined period (e.g., 7 days).[6]
-
Behavioral Assessment: Locomotor function is periodically evaluated using a standardized rating scale, such as the Basso Mouse Scale (BMS).
-
Histological and Molecular Analysis: At the end of the treatment period, spinal cord tissue is collected to quantify levels of inflammatory cytokines.
-
Endpoints: Primary endpoints include improvements in locomotor scores and reductions in neuroinflammation in the spinal cord.[6]
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is critical for interpreting its in vivo effects and predicting its duration of action and potential for accumulation. While specific animal pharmacokinetic data for this compound is scarce, studies on related compounds like flubromazepam indicate a prolonged half-life, which may contribute to an increased risk of overdose.[2] For instance, the terminal elimination half-life of flubromazolam in a human study was estimated to be 10-20 hours.[10]
Discussion and Future Directions
The available data on designer benzodiazepines suggest that this compound likely possesses anxiolytic, sedative, and potentially rewarding effects in vivo. The provided experimental protocols serve as a robust framework for future preclinical studies aimed at definitively characterizing its pharmacological and toxicological profile.
Future research should prioritize:
-
Direct in vivo studies on this compound: To determine its dose-response relationship for anxiolytic, sedative, myorelaxant, and anticonvulsant effects using established rodent models.
-
Comprehensive pharmacokinetic analysis: To elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models.
-
Abuse liability testing: To formally assess its rewarding properties and potential for dependence.
-
Toxicology studies: To determine its acute and chronic toxicity, including potential cardiotoxic effects as observed with some analogs.[2]
By systematically applying these established methodologies, the scientific community can generate the crucial data needed to understand the risks associated with this compound and inform public health and regulatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. The designer benzodiazepine, flubromazepam, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etizolam attenuates the reduction in cutaneous temperature induced in mice by exposure to synthetic predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Administration of Etizolam Improves Locomotor Function in Mice After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low tolerance and dependence liabilities of etizolam: molecular, functional, and pharmacological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flubromazolam overdose: A review of a new designer benzodiazepine and the role of flumazenil - PMC [pmc.ncbi.nlm.nih.gov]
Deschlorodiazepam: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorodiazepam (also known as chlordesmethyldiazepam or delorazepam) is a benzodiazepine derivative with known anxiolytic, anticonvulsant, sedative, and myorelaxant properties.[1][2] As a member of the benzodiazepine class, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] This document provides a detailed overview of this mechanism, supported by available quantitative data, comprehensive experimental protocols for its investigation, and visualizations of the core pathways and workflows.
While this compound has been pharmacologically characterized in vivo, specific quantitative in vitro data, such as receptor binding affinity (Kᵢ) and functional potentiation (EC₅₀), are not extensively reported in publicly available scientific literature. Therefore, this guide presents the available in vivo data for this compound and utilizes data from its parent compound, diazepam, as a representative example for in vitro receptor interactions to provide a comprehensive mechanistic context.
Quantitative Data Presentation
In Vivo Pharmacological Profile of this compound
The following table summarizes the quantitative pharmacological effects of chlordesmethyldiazepam administered orally in mice, providing insight into its potency for various central nervous system effects.[1]
| Pharmacological Effect | Test Model | Parameter | Value (mg/kg, p.o.) |
| Anticonvulsant Activity | Pentetrazole-induced clonic convulsions | ED₅₀ | 0.11 |
| Anxiolytic Activity | Four-plate test | MED | 2 |
| Myorelaxant Activity | Rota-rod test | ED₅₀ | 17.5 |
| Sedative Effect | Inhibition of locomotor activity | ED₅₀ | 34 |
| Neurotoxic Effect | Abolition of the righting reflex | NTD₅₀ | 190 |
| ED₅₀: Median Effective Dose; MED: Minimum Effective Dose; NTD₅₀: Median Neurotoxic Dose. Data from a comparative study in mice.[1] |
Representative In Vitro GABA-A Receptor Modulation Data (Diazepam)
To illustrate the typical binding affinity and functional potentiation of a classical benzodiazepine at the molecular level, the following table presents data for diazepam. This serves as a proxy to understand the expected receptor-level interactions of this compound.
| Parameter | Receptor Subtype | Value | Description |
| Binding Affinity (Kᵢ) | α1β3γ2 | 64 ± 2 nM | Inhibitory constant, indicating high-affinity binding to the benzodiazepine site.[5] |
| Binding Affinity (Kᵢ) | α2β3γ2 | 61 ± 10 nM | Similar high-affinity binding across different alpha subunits.[5] |
| Binding Affinity (Kᵢ) | α3β3γ2 | 102 ± 7 nM | Consistent high-affinity binding.[5] |
| Binding Affinity (Kᵢ) | α5β3γ2 | 31 ± 5 nM | Highest affinity for the α5-containing subtype.[5] |
| Functional Potentiation (EC₅₀) | α1β2γ2 | 64.8 ± 3.7 nM | Concentration for half-maximal enhancement of GABA-activated current.[6] |
| Kᵢ: Inhibitory constant from radioligand displacement assays; EC₅₀: Half-maximal effective concentration from electrophysiology assays. These values are for Diazepam and are presented for illustrative purposes. |
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The therapeutic and physiological effects of this compound are mediated through its interaction with the GABA-A receptor, a pentameric ligand-gated ion channel.[3]
GABA-A Receptor Structure and Function: The receptor is typically composed of two α, two β, and one γ subunit, forming a central chloride (Cl⁻) ion pore.[7] The binding of the endogenous neurotransmitter GABA to its sites at the α/β subunit interfaces triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[7] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3]
Benzodiazepine Binding and Modulation: this compound, like other benzodiazepines, does not bind to the GABA binding site (the orthosteric site). Instead, it binds to a distinct allosteric site located at the interface between the α and γ subunits.[3] This binding event does not open the channel directly but induces a conformational change in the receptor that increases its affinity for GABA.[3] The practical consequence is an increase in the frequency of channel opening in the presence of GABA, leading to a potentiation of the GABAergic inhibitory signal.[3][4] This enhanced inhibition underlies the compound's clinical effects.
Caption: GABA-A Receptor Positive Allosteric Modulation by this compound.
Experimental Protocols for Mechanistic Studies
The affinity and functional effects of this compound on the GABA-A receptor can be quantified using standard pharmacological assays.
Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This competitive binding assay determines the affinity of a test compound (this compound) for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in GABA-A receptors (e.g., rat cerebral cortex) or membranes from cells expressing recombinant receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the final protein concentration.
-
-
Competitive Binding Assay:
-
Set up reactions in triplicate in a 96-well plate.
-
Total Binding: Incubate receptor membranes with a fixed concentration of a radioligand (e.g., [³H]-Flumazenil or [³H]-Flunitrazepam) near its Kₑ value.
-
Non-Specific Binding (NSB): Incubate receptor membranes, radioligand, and a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites.
-
Competition: Incubate receptor membranes, radioligand, and serial dilutions of the test compound (this compound).
-
Incubate all reactions at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Modulation (EC₅₀)
This technique directly measures the effect of this compound on the function of the GABA-A receptor by recording the ion currents flowing through the channel in a single cell.
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) transiently or stably expressing the desired subunits of the human GABA-A receptor (e.g., α1β2γ2).
-
Plate the cells onto coverslips for recording 24-72 hours post-transfection.
-
-
Recording Setup:
-
Place a coverslip with cells on the stage of an inverted microscope.
-
Use a micromanipulator to approach a single cell with a glass micropipette (resistance 2-5 MΩ) filled with an intracellular solution (e.g., high chloride concentration).
-
Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Apply a stronger suction pulse to rupture the membrane patch, achieving the "whole-cell" configuration.
-
-
Voltage-Clamp Recording:
-
Experimental Protocol:
-
Establish a baseline current in the extracellular solution.
-
Apply a sub-maximal concentration of GABA (e.g., EC₃-EC₂₀) to elicit a control inward chloride current.
-
After washout and recovery, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-elicited current at each this compound concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each application.
-
Calculate the percentage potentiation relative to the control GABA response.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal potentiation) and the maximum efficacy (Eₘₐₓ).
-
Caption: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.
References
- 1. In vitro studies on GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Deschlorodiazepam in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available solubility data for deschlorodiazepam in various organic solvents. Due to the limited availability of comprehensive public data, this document focuses on presenting the existing quantitative and qualitative information in a structured format. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound is provided to empower researchers to generate further data in their own laboratories.
Core Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in selected organic solvents. It is important to note that quantitative data is sparse, and much of the available information is qualitative or semi-quantitative.
| Organic Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (99.88 mM)[1] | Not Specified | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1 mg/mL | Not Specified | Characterized as "slightly soluble".[2] |
| Ethanol | 0.1 - 1 mg/mL | Not Specified | Characterized as "slightly soluble".[2] |
Note: The significant discrepancy in reported DMSO solubility (25 mg/mL vs. 0.1-1 mg/mL) highlights the importance of standardized experimental conditions and reporting. The higher value may represent kinetic solubility or solubility under specific conditions (e.g., with heating or prolonged sonication), while the lower value might reflect thermodynamic solubility under standard conditions.
Experimental Protocols: Determining Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic solubility of a compound such as this compound in an organic solvent, based on the widely accepted shake-flask method.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Carefully add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted this compound solution using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Report the solubility as the mean and standard deviation of at least three replicate experiments.
-
Clearly state the solvent, temperature, and any other relevant experimental conditions.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
An In-depth Technical Guide on the Stability of Deschlorodiazepam Under Laboratory Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of deschlorodiazepam under various laboratory conditions. It is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of key processes to facilitate a thorough understanding of the compound's stability profile. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the necessary studies and expected outcomes based on the known stability of related benzodiazepines and regulatory guidelines.
Introduction to this compound Stability
This compound is a benzodiazepine derivative with a chemical structure that, like other compounds in its class, is susceptible to degradation under certain environmental conditions. Understanding its stability is crucial for the development of analytical methods, formulation of stable dosage forms, and ensuring the safety and efficacy of potential therapeutic applications. The primary factors influencing the stability of benzodiazepines include pH, temperature, light, and oxidative stress. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Summary of Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Condition | Recommended Duration | Source |
| Solid | Room Temperature | Up to 3 years | [1] |
| Solid | 0 - 4°C (Short Term) | Days to Weeks | [2] |
| Solid | -20°C (Long Term) | Months to Years (>2 years) | [2] |
| In Solvent (DMSO) | -20°C | Up to 1 year | [1] |
| In Solvent (DMSO) | -80°C | Up to 2 years | [1] |
Note: For solutions, it is recommended to aliquot the stock solution to prevent inactivation from repeated freeze-thaw cycles.[1]
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies are a critical component of developing stability-indicating analytical methods.
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5][6][7]
3.1.1. Hydrolytic Degradation
-
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw samples at specified time points (e.g., 0, 6, 12, 24, 48, 168 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method.
-
3.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution.
-
Store the solution at room temperature for a specified duration (e.g., up to 48 hours), protected from light.
-
Withdraw samples at defined intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analyze the samples using a validated HPLC-UV method.
-
3.1.3. Photolytic Degradation
-
Objective: To determine the photosensitivity of this compound.
-
Methodology:
-
Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples at the end of the exposure period using HPLC-UV.
-
3.1.4. Thermal Degradation
-
Objective: To assess the stability of solid this compound at elevated temperatures.
-
Methodology:
-
Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., up to 14 days).
-
Withdraw samples at various time points (e.g., 0, 3, 7, 14 days).
-
Prepare solutions of the withdrawn samples and analyze by HPLC-UV.
-
The results from forced degradation studies should be tabulated to clearly present the extent of degradation and the formation of impurities.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl (60°C, 168h) | 15.2 | 2 | DP1 (8.7%) |
| Water (60°C, 168h) | 2.1 | 1 | DP1 (1.5%) |
| 0.1 M NaOH (60°C, 168h) | 25.8 | 3 | DP2 (15.3%) |
| 3% H₂O₂ (RT, 48h) | 8.5 | 2 | DP3 (5.1%) |
| Photolytic (Solid) | 4.3 | 1 | DP4 (2.9%) |
| Photolytic (Solution) | 9.8 | 2 | DP4 (6.2%) |
| Thermal (80°C, 14d) | 6.7 | 1 | DP5 (4.3%) |
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are conducted to predict the shelf-life of a drug product under recommended storage conditions.
These protocols are based on ICH guidelines for different climatic zones. For the purpose of this guide, conditions for Climatic Zone II (subtropical and Mediterranean) are presented.
4.1.1. Long-Term Stability Testing
-
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36 months
4.1.2. Accelerated Stability Testing
-
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
-
Testing Frequency: 0, 3, 6 months
4.1.3. Analytical Parameters
At each time point, the following parameters should be evaluated:
-
Appearance
-
Assay of this compound
-
Content of Degradation Products
-
Dissolution (for solid dosage forms)
-
Water Content
The data from long-term and accelerated stability studies should be presented in a clear, tabular format.
Table 2: Long-Term Stability Data for this compound (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Dissolution (%) |
| 0 | White Powder | 100.1 | < 0.1 | 98.5 |
| 3 | White Powder | 99.8 | 0.12 | 98.2 |
| 6 | White Powder | 99.6 | 0.15 | 97.9 |
| 12 | White Powder | 99.2 | 0.21 | 97.5 |
| 24 | White Powder | 98.5 | 0.35 | 96.8 |
Visualizations
References
Sourcing and Characterization of Deschlorodiazepam Certified Reference Material: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing, synthesis, and certification of Deschlorodiazepam as a Certified Reference Material (CRM). It is intended to serve as a practical resource for researchers, analytical scientists, and professionals involved in drug development and quality control. This document outlines the necessary steps to ensure the accuracy, traceability, and reliability of this compound standards used in analytical testing.
Sourcing of this compound Certified Reference Material
The initial step for any analytical study involving this compound is to procure a well-characterized reference material. Several reputable suppliers provide this compound as an analytical reference standard or Certified Reference Material (CRM). When sourcing this material, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) that details the material's identity, purity, and the methods used for its characterization.
Below is a summary of commercially available this compound reference materials:
| Supplier | Product Name | CAS Number | Purity | Notes |
| MedKoo | This compound | 3034-65-9 | >98% | Analytical reference standard.[1] |
| MedChemExpress | This compound | 3034-65-9 | 98.64% (LCMS) | Analytical reference standard.[2] |
| Cayman Chemical | This compound | 3034-65-9 | ≥98% | Analytical reference standard intended for research and forensic applications.[3] |
Note: While these products are sold as "analytical reference standards," for applications requiring the highest level of accuracy and traceability, it is recommended to source a "Certified Reference Material" that has been produced and certified under an ISO 17034 accredited quality system.
Synthesis of this compound
For laboratories with organic synthesis capabilities, this compound (1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) can be prepared. The following is a generalized synthetic protocol adapted from established methods for the synthesis of 1,4-benzodiazepine-2-ones.
Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process, beginning with the appropriate precursors and culminating in the formation of the benzodiazepine ring system.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
Materials:
-
2-(Methylamino)benzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Toluene
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Condensation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(methylamino)benzophenone (1 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in toluene.
-
Add pyridine (2 equivalents) as a base.
-
Reflux the mixture for 12-24 hours, azeotropically removing water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization
-
Prepare a solution of sodium ethoxide in ethanol.
-
Dissolve the crude intermediate from Step 1 in anhydrous ethanol and add it dropwise to the sodium ethoxide solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 4-8 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, neutralize the reaction with 1M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
-
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
-
Step 4: Characterization
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
-
Certification of this compound as a Certified Reference Material
The certification of a reference material involves a rigorous process to establish its property values and associated uncertainties, ensuring metrological traceability. This process is governed by international standards such as ISO 17034.
Certification Workflow
The certification of a chemical reference material is a comprehensive process that includes characterization, homogeneity and stability studies, and the assignment of a certified value with its uncertainty.
Caption: A workflow illustrating the key stages in the certification of a reference material.
Experimental Protocol for Homogeneity Study
Objective: To assess the between-unit and within-unit homogeneity of the candidate this compound CRM.
Methodology:
-
Sampling:
-
From a batch of candidate CRM units (e.g., vials), randomly select a representative number of units (typically 10-15).
-
From each selected unit, take at least two independent sub-samples for analysis.
-
-
Analytical Method:
-
Use a validated, high-precision analytical method, such as HPLC-UV or GC-MS, to determine the purity of this compound in each sub-sample.
-
-
Data Analysis:
-
Perform a one-way Analysis of Variance (ANOVA) on the obtained data to assess the between-unit and within-unit variances.
-
The between-unit standard deviation (s_bb) is a measure of the inhomogeneity between units and is used to calculate the uncertainty contribution from homogeneity (u_hom).
-
Statistical Analysis Summary:
| Statistical Parameter | Description |
| Mean Square Between (MS_between) | Variance between the different CRM units. |
| Mean Square Within (MS_within) | Variance within the sub-samples of a single CRM unit. |
| F-statistic | Ratio of MS_between to MS_within, used to test for significant differences between units. |
| Between-unit standard deviation (s_bb) | Calculated from MS_between and MS_within. |
| Uncertainty due to inhomogeneity (u_hom) | Derived from s_bb. |
Experimental Protocol for Stability Study
Objective: To assess the stability of the this compound CRM under defined storage and transport conditions.
Methodology (Isochronous Stability Study):
-
Study Design:
-
Select a number of CRM units from the batch.
-
Store the units at different temperature conditions:
-
Reference temperature (e.g., -20°C)
-
Long-term storage temperature (e.g., 4°C)
-
Accelerated (stress) temperatures (e.g., 25°C, 40°C)
-
-
At predetermined time points (e.g., 0, 3, 6, 12, 24 months), move units from the higher temperature storage to the reference temperature.
-
-
Analysis:
-
At the end of the study period, analyze all samples from the different storage conditions and time points simultaneously under repeatability conditions using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
For each storage temperature, plot the measured purity against the storage time.
-
Perform a linear regression analysis to determine if there is a significant trend (slope) of degradation over time.
-
The uncertainty due to long-term stability (u_lts) and short-term (transport) stability (u_sts) are calculated from the results of this study.
-
Uncertainty Budget Calculation
The overall uncertainty of the certified value is a combination of the uncertainties from characterization (purity), homogeneity, long-term stability, and short-term stability.
Example of an Uncertainty Budget:
| Uncertainty Component | Symbol | Value (%) | Distribution | Divisor | Standard Uncertainty (%) |
| Purity (Characterization) | u_char | 0.10 | Normal (k=2) | 2 | 0.050 |
| Homogeneity | u_hom | 0.08 | Rectangular | √3 | 0.046 |
| Long-term Stability | u_lts | 0.12 | Rectangular | √3 | 0.069 |
| Short-term Stability | u_sts | 0.05 | Rectangular | √3 | 0.029 |
| Combined Standard Uncertainty | u_c | - | - | - | 0.101 |
| Expanded Uncertainty (k=2) | U | - | - | - | 0.202 |
The combined standard uncertainty (u_c) is calculated as the square root of the sum of the squares of the individual standard uncertainties. The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a 95% confidence level.
Mechanism of Action: Benzodiazepine Signaling Pathway
This compound, as a benzodiazepine, exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: The signaling pathway of this compound at the GABA-A receptor.
This guide provides a foundational understanding of the critical aspects of sourcing, synthesizing, and certifying this compound as a reference material. Adherence to these principles and protocols is essential for ensuring the quality and reliability of analytical data in research and drug development.
References
Methodological & Application
Application Note: Gas Chromatography-Mass Spectrometry Protocol for the Analysis of Deschlorodiazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Deschlorodiazepam using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a benzodiazepine derivative, requires a robust and sensitive analytical method for its detection and quantification in various matrices. This document outlines the necessary steps for sample preparation, GC-MS instrumentation parameters, and data analysis. The provided methodology is intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and pharmaceutical analysis.
Introduction
This compound is a psychoactive drug of the benzodiazepine class. Accurate and reliable analytical methods are crucial for its identification and quantification in both research and clinical settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of benzodiazepines due to its high sensitivity and specificity.[1] This protocol details a GC-MS method that can be adapted for the analysis of this compound in various sample types. The method involves sample extraction, derivatization to improve analyte stability and chromatographic performance, followed by GC-MS analysis.[2]
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Diazepam-d5)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Dichloromethane (GC grade)[3]
-
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (pH 7.4)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
-
Sample Pre-treatment: To 1 mL of the biological matrix (e.g., plasma, urine), add the internal standard solution.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interferences.
-
Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte with 3 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of MTBSTFA. Heat the mixture at 70°C for 30 minutes to form the TBDMS derivative.[2]
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[4] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Source Temperature | 230°C[5] |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using this compound standards of known concentrations. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of this compound. These values should be experimentally verified.
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Target Ion (m/z) - TBDMS | To be determined |
| Qualifier Ions (m/z) - TBDMS | To be determined |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Discussion
The described GC-MS method provides a reliable approach for the analysis of this compound. The use of an internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. Derivatization with MTBSTFA is a key step to improve the thermal stability of this compound, preventing its degradation in the hot GC injector and column, and leading to better peak shape and sensitivity.[2]
The choice of acquisition mode depends on the analytical objective. Full scan mode is suitable for initial identification and confirmation by comparing the obtained mass spectrum with a reference library. For higher sensitivity and accurate quantification, the SIM mode is preferred, where only specific ions characteristic of the analyte and internal standard are monitored.
It is important to note that benzodiazepines can be thermally labile, and care must be taken to optimize GC conditions to minimize on-column decomposition.[6] The presented temperature program is a starting point and may require adjustment based on the specific instrument and column used. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential before applying this protocol to routine analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. nist.gov [nist.gov]
- 6. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deschlorodiazepam Sample Preparation in Whole Blood
This document provides detailed application notes and protocols for the extraction of Deschlorodiazepam, a metabolite of Diazepam, from whole blood samples. The following sample preparation techniques are covered: Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE) as a form of Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are essential for preparing clean samples for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS).
Solid-Phase Extraction (SPE)
Solid-phase extraction is a selective sample preparation technique that isolates analytes from a complex matrix, such as whole blood, by partitioning them between a solid and a liquid phase. This method offers high analyte recovery and produces clean extracts.[1][2]
Application Note
This protocol details a robust method for the extraction of benzodiazepines, including this compound, from whole blood using mixed-mode cation exchange SPE cartridges. The dual retention mechanism (reversed-phase and strong cation exchange) allows for highly selective extraction of basic compounds like this compound from the complex blood matrix.[1] The subsequent analysis is typically performed using LC-MS/MS.
Experimental Protocol
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Strata™-X-C)
-
Whole blood sample
-
Internal Standard (ISTD) solution (e.g., Diazepam-D5)
-
Methanol (MeOH)
-
25 mM Ammonium Bicarbonate (pH 8.3)
-
50/50 Methanol/Water
-
Centrifuge
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment: To a 1 mL whole blood sample, add the internal standard. This mixture is then treated to lyse red blood cells and precipitate proteins.[1]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of 25 mM ammonium bicarbonate (pH 8.3).[3]
-
Sample Loading: Load the pre-treated whole blood sample onto the conditioned SPE cartridge. Draw the sample through the cartridge at a slow, steady flow rate (~1 mL/min).[3]
-
Washing:
-
Drying: Dry the SPE cartridge under high vacuum for 4-5 minutes.[3]
-
Elution: Elute the analytes from the cartridge with 200 µL of 100% methanol.[3]
-
Analysis: The eluate is then ready for analysis by LC-MS/MS.
Workflow Diagram
References
Application Note: Solid-Phase Extraction of Deschlorodiazepam from Urine Samples
Introduction
Deschlorodiazepam, a benzodiazepine derivative, is a psychoactive drug that has gained attention in clinical and forensic toxicology. Accurate and reliable quantification of this compound and its metabolites in biological matrices such as urine is crucial for monitoring therapeutic use, detecting abuse, and in forensic investigations. Urine is a preferred sample type due to its non-invasive collection and the presence of conjugated metabolites, which can extend the detection window. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and improved reproducibility. This application note describes a robust SPE protocol for the extraction of this compound from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a mixed-mode cation exchange sorbent for efficient isolation of the target analyte from the complex urine matrix.
Principle
This method involves the enzymatic hydrolysis of glucuronide-conjugated metabolites of this compound, followed by solid-phase extraction. The urine sample is first treated with β-glucuronidase to liberate the parent drug. The pre-treated sample is then loaded onto a mixed-mode SPE cartridge. The sorbent retains this compound through a combination of hydrophobic and ion-exchange interactions, while polar interferences are washed away. A final wash step removes remaining matrix components, and the analyte is then eluted with a solvent mixture designed to disrupt both interaction mechanisms. This multi-step process ensures a clean extract and high recovery of the analyte.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound internal standard
-
β-Glucuronidase (from E. coli or similar)
-
Ammonium acetate buffer (100 mM, pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide (concentrated)
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges (e.g., Clean Screen® XCEL I or similar)
-
Glass test tubes
-
SPE vacuum or positive pressure manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
2. Sample Pre-treatment (Hydrolysis)
-
Pipette 1 mL of urine sample into a glass test tube.
-
Add 25-50 µL of the internal standard solution.
-
Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).
-
Add 25-50 µL of concentrated β-glucuronidase.
-
Vortex the sample gently.
-
Incubate the sample at 65°C for 1-2 hours.
-
Allow the sample to cool to room temperature before proceeding to the SPE step.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges by passing 3 mL of methanol through the sorbent. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridges with 3 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate of 1-2 mL/min.
-
Washing Step 1: Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).
-
Washing Step 2: Wash the cartridge with 3 mL of methylene chloride.
-
Drying: Dry the SPE cartridge thoroughly under full vacuum or positive pressure for at least 10 minutes to remove any residual wash solvents.
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50% methanol in deionized water.
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for LC-MS/MS
-
Application Note: High-Efficiency Liquid-Liquid Extraction of Deschlorodiazepam from Human Plasma
This application note details a robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of Deschlorodiazepam (also known as Delorazepam) in human plasma samples. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible sample preparation technique for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. The protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a benzodiazepine derivative and an active metabolite of several other benzodiazepines. Accurate quantification in plasma is crucial for assessing its therapeutic efficacy and safety profile. Liquid-liquid extraction is a classic and effective technique for isolating analytes from complex biological matrices like plasma. It offers high recovery and clean extracts by partitioning the analyte of interest into an immiscible organic solvent, thereby reducing matrix effects and improving analytical sensitivity. This protocol provides a detailed methodology for the efficient extraction of this compound from plasma.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected with an appropriate anticoagulant, e.g., heparin)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Bromazepam)
-
Ammonia solution (28%) or Sodium Hydroxide (NaOH) solution for pH adjustment
-
Methanol (HPLC grade) for reconstitution
-
Deionized water
-
Glass test tubes (non-siliconized)[1]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation Protocol
-
Sample Thawing and Centrifugation: Thaw frozen human plasma samples at room temperature. Centrifuge the samples at 2000g for 5 minutes to pellet any particulate matter.[1]
-
Aliquoting: Transfer 500 µL of the supernatant plasma into a clean glass test tube.[1]
-
Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., Bromazepam at 0.2 µg/mL in methanol) to each plasma sample.[1]
-
pH Adjustment: Alkalinize the plasma sample by adding a small volume of ammonia solution or NaOH to adjust the pH to approximately 9-10.[3][4] This enhances the extraction of benzodiazepines into the organic phase.
-
Liquid-Liquid Extraction:
-
Phase Separation: Centrifuge the mixture at 1200g for 5 minutes to achieve complete separation of the aqueous and organic layers.[3]
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in 100-300 µL of a suitable solvent, such as methanol or the initial mobile phase of the LC-MS/MS system.[5] Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of LLE methods for this compound and other benzodiazepines in plasma, as reported in various studies.
| Parameter | This compound (Delorazepam) | Other Benzodiazepines | Reference |
| Linearity Range | 0.5 - 50 ng/mL | 1 - 500 ng/mL (Nordiazepam) | [1][2][6] |
| Limit of Detection (LOD) | - | 1.78 - 7.65 ng/mL (various) | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL (Diazepam) | [1][2][5] |
| Recovery | - | 89 - 99% (Diazepam) | [7] |
| Precision (RSD%) | Between-run: 7.4 - 10.9% | Within-day & Between-day: < 15% | [1][2][7] |
| Accuracy | Between-run: -2.7 - 8.7% | Within-day & Between-day: < 15% | [1][2][7] |
Experimental Workflow Diagram
Caption: Workflow for this compound LLE from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma [mdpi.com]
- 7. researchgate.net [researchgate.net]
Animal Models for Studying Deschlorodiazepam Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorodiazepam (also known as Delorazepam or Chlordesmethyldiazepam) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. As a research chemical and a metabolite of other benzodiazepines like Cloxazolam and Diclazepam, understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for predicting its efficacy, duration of action, and potential for toxicity. Preclinical animal models are indispensable tools for these investigations, providing essential data before human trials.[1]
This document provides a guide to using animal models for the pharmacokinetic study of this compound. It should be noted that specific pharmacokinetic data for this compound in animal models is scarce in publicly available literature. Therefore, this guide also incorporates comparative data from its primary active metabolite, Lorazepam, and the parent benzodiazepine, Diazepam, to provide a framework for experimental design and interpretation.
Selecting an Animal Model
The choice of animal model is a critical step in pharmacokinetic research. Rodents (rats and mice) are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology. Canines (dogs) are often used in later-stage preclinical studies as their physiological and metabolic processes can be more predictive of human responses for certain compounds.[2]
Significant interspecies differences exist in benzodiazepine metabolism. For instance, the primary route of excretion for Lorazepam and its metabolites in rats is via the feces, whereas in dogs and humans, the urinary route is predominant.[3] Such differences must be considered when extrapolating data to humans.
Pharmacokinetic Data Presentation
Due to the limited availability of specific quantitative data for this compound in animal models, the following tables summarize key pharmacokinetic parameters for its active metabolite, Lorazepam, and the related compound, Diazepam. These values are compiled from various studies and serve as a comparative reference. Researchers should aim to generate specific data for this compound to allow for direct comparison.
Table 1: Comparative Pharmacokinetic Parameters of Diazepam in Animal Models
| Parameter | Rat | Dog |
| Dose & Route | 1 mg/kg (IV) | 2 mg/kg (IV) |
| T½ (Elimination Half-life) | ~3.03 hrs | 3.2 hrs |
| Cmax (Max. Concentration) | Data not specified | Data not specified |
| Tmax (Time to Cmax) | 5 min (Brain) | Data not specified |
| AUC (Area Under the Curve) | Data not specified | Data not specified |
| Bioavailability (Oral) | ~68% | 74-100% |
Data compiled from multiple sources. Note that parameters can vary significantly based on the study design, analytical method, and animal strain.[4][5]
Table 2: Comparative Pharmacokinetic Parameters of Lorazepam in Animal Models
| Parameter | Mouse | Dog |
| Dose & Route | 3.3 mg/kg (IV) | Data not specified |
| T½ (Elimination Half-life) | Data not specified | Generally faster than humans |
| Cmax (Max. Concentration) | Data not specified | Data not specified |
| Tmax (Time to Cmax) | >30 min (Brain) | Data not specified |
| AUC (Area Under the Curve) | Data not specified | Data not specified |
| Metabolism Note | - | Metabolized more rapidly than in humans |
Data compiled from multiple sources. Lorazepam exhibits slower entry into the brain compared to Diazepam.[2][6] In general, benzodiazepines are metabolized more rapidly and show greater tissue distribution in dogs than in humans.[2]
Experimental Protocols
The following protocols provide a generalized framework for conducting a pharmacokinetic study of this compound in a rodent model (e.g., Sprague-Dawley rats).
General Experimental Workflow
The workflow for a typical preclinical pharmacokinetic study is outlined below.
Figure 1. General workflow for a rodent pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetics in Rats
1. Animals:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Vehicle: A suitable vehicle such as a mixture of polyethylene glycol (PEG) 400, ethanol, and saline. The exact composition should be optimized for solubility and tolerability.
-
Dose Groups:
-
Intravenous (IV): 1 mg/kg administered via the tail vein to establish a baseline for absolute bioavailability.
-
Oral (PO): 5 mg/kg administered via oral gavage.
-
-
Fasting: Animals should be fasted overnight prior to dosing.
3. Blood Sample Collection:
-
Method: Collect serial blood samples (~100-200 µL) from the tail vein or via a cannulated jugular vein.
-
Time Points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours post-dose.
-
-
Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at ~4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[7]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation with acetonitrile or use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.
-
Add an appropriate internal standard (e.g., Diazepam-d5) to all samples and standards.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions: Develop a method using a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Optimize mass spectrometer parameters for this compound and its metabolite, Lorazepam.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½, clearance, volume of distribution) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Metabolism of this compound
This compound is metabolized in the liver primarily through hydroxylation followed by glucuronidation. Its major active metabolite is Lorazepam, which is then conjugated with glucuronic acid to form an inactive metabolite that is excreted.[8]
References
- 1. allucent.com [allucent.com]
- 2. Comparative pharmacokinetics of benzodiazepines in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of diazepam in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam pharmacokinetics after nasal drop and atomized nasal administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Delorazepam - Wikipedia [en.wikipedia.org]
Application Note: High-Resolution Mass Spectrometry for the Identification of Deschlorodiazepam Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorodiazepam, a benzodiazepine derivative, is a psychoactive substance with sedative, anxiolytic, and muscle relaxant properties. As with other benzodiazepines, understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for the identification and characterization of drug metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the identification of this compound metabolites in human urine using LC-HRMS, focusing on providing clear data presentation and robust experimental methodologies.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves two main phases. Phase I metabolism introduces or exposes functional groups, most notably through hydroxylation. The major Phase I metabolite of this compound is Lorazepam, formed by the addition of a hydroxyl group. In Phase II, the parent drug and its Phase I metabolite are conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 20 µL of β-glucuronidase from E. coli and 500 µL of 0.1 M acetate buffer (pH 5.0). Vortex and incubate at 37°C for 2 hours to cleave glucuronide conjugates.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
High-Resolution Mass Spectrometry (HRMS) Parameters (Orbitrap-based):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan followed by data-dependent MS/MS (dd-MS2) |
| Full Scan Resolution | 60,000 |
| Full Scan Range | m/z 100-600 |
| dd-MS2 Resolution | 15,000 |
| Collision Energy | Stepped normalized collision energy (20, 30, 40 eV) |
| Inclusion List | Precursor ions of expected metabolites can be included for targeted fragmentation. |
Data Presentation
The following table summarizes the expected accurate mass data for this compound and its primary metabolites.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) |
| This compound | C₁₅H₁₀Cl₂N₂O | 304.0170 | 305.0243 |
| Lorazepam (Hydroxythis compound) | C₁₅H₁₀Cl₂N₂O₂ | 320.0119 | 321.0192 |
| This compound-Glucuronide | C₂₁H₁₈Cl₂N₂O₇ | 480.0491 | 481.0564 |
| Lorazepam-Glucuronide | C₂₁H₁₈Cl₂N₂O₈ | 496.0440 | 497.0513 |
Experimental Workflow
The overall workflow for the identification of this compound metabolites is depicted in the following diagram.
Conclusion
This application note provides a comprehensive protocol for the identification of this compound metabolites using high-resolution mass spectrometry. The detailed sample preparation and LC-HRMS methods, coupled with the expected mass data, offer a robust framework for researchers in toxicology and drug metabolism studies. The use of HRMS with data-dependent fragmentation is a powerful technique for the structural elucidation of metabolites, providing high confidence in identification.
References
Application of Deschlorodiazepam in Forensic Toxicology Casework: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorodiazepam, also known as chlordesmethyldiazepam or delorazepam, is a benzodiazepine derivative and an active metabolite of several other benzodiazepines, such as cloxazolam. Its presence in forensic toxicology casework can arise from direct ingestion or as a metabolic product, necessitating accurate detection and quantification to aid in the interpretation of its potential role in impairment, intoxication, or cause of death. These application notes provide a summary of quantitative findings in forensic cases and detailed protocols for the analysis of this compound in biological matrices.
Data Presentation
The following tables summarize quantitative data for this compound (delorazepam/chlordesmethyldiazepam) found in various forensic toxicology casework. These values can serve as a reference for interpreting analytical results.
Table 1: this compound Concentrations in Post-Mortem Casework
| Biological Matrix | Concentration (ng/mL) | Case Type/Context | Reference |
| Femoral Blood | 100 | Poly-drug intoxication, positional asphyxia | [1] |
| Heart Blood | 250 (calculated from C/P ratio) | Poly-drug intoxication, positional asphyxia | [1] |
| Psoas Muscle | 430 µg/kg | Poly-drug intoxication, positional asphyxia | [1] |
| Stomach Content | ~210 | Poly-drug intoxication, positional asphyxia | [1] |
| Blood | Therapeutic Range | Death with positive findings for opioids, benzodiazepine metabolites, and THC | [2] |
Note: The heart blood to femoral blood concentration ratio (C/P ratio) of 2.5 suggests potential for post-mortem redistribution.[1]
Experimental Protocols
Accurate and reliable analytical methods are crucial for the determination of this compound in forensic samples. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS
This protocol is a synthesized method based on established procedures for the analysis of benzodiazepines, including this compound, in whole blood.[3][4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood (calibrator, quality control, or case sample), add 50 µL of an internal standard working solution (e.g., diazepam-d5 at 1 mg/L) for a final concentration of 100 ng/mL.[3]
-
Vortex the sample.
-
Add 1 mL of sodium acetate buffer (100 mM; pH 4.5) and vortex for 30 seconds.[3]
-
Centrifuge the tubes at 3,000 rpm for 10 minutes.[3]
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., EVOLUTE® EXPRESS CX, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the pre-treated sample onto the SPE column.
-
Wash the column with 3 mL of deionized water.[3]
-
Wash the column with 3 mL of 5% acetonitrile in sodium acetate buffer (100 mM; pH 4.5).[3]
-
Dry the column for 15 minutes under high vacuum (60 psi).[3]
-
Elute the analytes with 2 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2).[3]
-
-
Final Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).[3]
-
Vortex for 3 seconds and centrifuge at 3,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A C18 analytical column (e.g., Poroshell 120 EC-C18).[5]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Gradient:
-
Start at 15% B.
-
Increase to 20% B over 1.5 minutes.
-
Increase to 32% B by 10 minutes.
-
Ramp to 100% B and hold for 2 minutes.
-
Re-equilibrate to initial conditions for 1.5 minutes.[3]
-
-
Total Run Time: 13.5 minutes.[3]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
MS Parameters:
-
Detection: Multiple Reaction Monitoring (MRM). Select at least two transitions for this compound for quantification and confirmation.
-
Linearity: This method is expected to have a linear range of 1–200 ng/mL for this compound.[6]
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol is a general procedure for the analysis of benzodiazepines in urine, which can be adapted for this compound.
1. Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine, add an internal standard.
-
Add a buffer solution (e.g., acetate buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate at an appropriate temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours).
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the hydrolyzed urine to approximately 9.
-
Add 5 mL of an organic solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex for 10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (optional but often necessary for GC-MS):
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the sample to facilitate the reaction (e.g., 70°C for 20 minutes).
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatography:
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp at 10°C/minute to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and its derivative.
-
Visualizations
Mechanism of Action: Benzodiazepine Signaling Pathway
Benzodiazepines, including this compound, exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] They bind to a specific site on the receptor, distinct from the GABA binding site, and allosterically increase the affinity of GABA for its receptor.[8][9] This enhances the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, which ultimately results in decreased neuronal excitability.[9][10]
Caption: Benzodiazepine mechanism of action at the GABA-A receptor.
Experimental Workflow: LC-MS/MS Analysis of this compound in Blood
The following diagram outlines the key steps in the analytical workflow for the quantification of this compound in whole blood samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Organ distribution of diclazepam, pyrazolam and 3-fluorophenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. itspsolutions.com [itspsolutions.com]
- 6. Blood concentrations of new designer benzodiazepines in forensic cases [ouci.dntb.gov.ua]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Deschlorodiazepam as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorodiazepam is a benzodiazepine derivative that serves as an essential analytical reference standard in various scientific disciplines, including forensic toxicology, clinical chemistry, and pharmaceutical analysis. Its structural similarity to other benzodiazepines makes it a crucial tool for the development and validation of analytical methods aimed at detecting and quantifying this class of compounds in diverse biological and non-biological matrices. As a reference standard, this compound is used for instrument calibration, quality control, and as an internal standard to ensure the accuracy and reliability of analytical data.
This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard. It includes methodologies for sample preparation, chromatographic separation, and detection, along with quantitative data to support method validation.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper handling and use as a reference standard.
| Property | Value |
| Chemical Name | 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one |
| Synonyms | Ro 5-3464 |
| CAS Number | 1088-11-5 |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| Appearance | A white to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, acetone, and acetonitrile. Sparingly soluble in water. |
| Storage Conditions | Store at -20°C for long-term storage.[1] For short-term storage, it can be kept at 2-8°C. Protect from light and moisture. |
Application Notes
This compound is primarily utilized as a reference standard in chromatographic techniques, most notably in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It is also amenable to analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of benzodiazepines in biological matrices such as plasma, serum, urine, and hair.[2][3][4] this compound can be used as a calibrator, a quality control standard, or as an internal standard to correct for matrix effects and variations in sample processing.
Key Applications:
-
Clinical and Forensic Toxicology: For the detection and quantification of this compound in cases of suspected drug abuse, overdose, or in drug-facilitated crimes.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical research.
-
Bioequivalence Studies: While not a therapeutic agent itself, it can be used in the analysis of related benzodiazepine drugs.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of benzodiazepines.[5][6] Due to the thermal lability of some benzodiazepines, derivatization is often required to improve their volatility and thermal stability, leading to better chromatographic peak shapes and sensitivity.
Key Applications:
-
Forensic Analysis: GC-MS provides excellent specificity for the confirmation of benzodiazepines in forensic samples.
-
Urine Drug Screening: It is a reliable method for the confirmation of positive results from initial immunoassay screens.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While it may lack the sensitivity and selectivity of LC-MS/MS and GC-MS, it is suitable for the analysis of higher concentration samples, such as in pharmaceutical formulations.
Key Applications:
-
Pharmaceutical Quality Control: To determine the purity and potency of this compound as a raw material.
-
Stability Studies: To monitor the degradation of this compound under various stress conditions.[7][8]
Experimental Protocols
The following are detailed protocols for the use of this compound as an analytical reference standard in various applications.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for a structurally similar benzodiazepine, chlordesmethyldiazepam, and is suitable for the quantification of this compound.[2][3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
Methodology:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., Diazepam-d5 at 100 ng/mL in methanol).
-
Add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined by infusion; Diazepam-d5 (IS): To be determined by infusion |
3. Quantitative Data (Representative)
The following table presents typical validation parameters that should be established for this method.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL[4] |
| Limit of Quantification (LOQ) | 1 ng/mL[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 80% |
Protocol 2: Analysis of this compound by GC-MS
This protocol outlines a general procedure for the analysis of benzodiazepines by GC-MS, which can be adapted for this compound.[5][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction Workflow for GC-MS Analysis.
Methodology:
-
To 1 mL of urine or plasma, add the internal standard.
-
For urine samples, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.
-
Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with methanol followed by water and then a buffer (e.g., pH 6 phosphate buffer).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., 20% methanol).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the this compound with an appropriate solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness.
-
(Optional but recommended) Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to improve thermal stability.
-
Reconstitute the derivatized or underivatized residue in a suitable solvent (e.g., ethyl acetate).
-
Inject 1 µL into the GC-MS system.
2. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
3. Quantitative Data (Representative)
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |
| LOD | 5 ng/mL |
| LOQ | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 20% |
Protocol 3: HPLC-UV Method for the Determination of this compound
This protocol is a general method suitable for the analysis of this compound in less complex matrices or at higher concentrations.
1. Sample Preparation
For pharmaceutical formulations, a simple dilution in the mobile phase is typically sufficient. For other matrices, the LLE or SPE protocols described above can be adapted.
2. HPLC-UV Conditions
Caption: Logical Flow of HPLC-UV Analysis.
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector Wavelength | ~230 nm (To be confirmed by UV scan) |
3. Quantitative Data (Representative)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.999) |
| LOD | 0.05 µg/mL |
| LOQ | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Bias) | ± 2% |
Conclusion
This compound is a valuable and versatile analytical reference standard for the accurate identification and quantification of benzodiazepines. The protocols provided herein offer robust starting points for the development and validation of analytical methods using LC-MS/MS, GC-MS, and HPLC-UV. Proper handling, storage, and use of this reference standard are paramount to achieving reliable and reproducible results in research, clinical, and forensic settings. Researchers should always perform in-house validation of any analytical method to ensure its suitability for the intended application.
References
- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. questjournals.org [questjournals.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Optimizing chromatographic separation of Deschlorodiazepam and its isomers
Welcome to the Technical Support Center for the chromatographic analysis of Deschlorodiazepam (also known as Delorazepam or Chlordesmethyldiazepam) and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers in resolving common analytical challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the chromatographic separation of this compound and its isomers.
Issue 1: Poor Resolution & Peak Co-elution
Q1: My this compound peak is showing shouldering or co-eluting with an unknown peak. How can I confirm and resolve this?
A1: Peak shouldering or the appearance of an asymmetrical peak is a strong indicator of co-eluting compounds, which could be isomers or impurities.[1] Improving chromatographic separation is key to resolving this issue.
Confirmation:
-
Peak Shape Analysis: Asymmetrical peaks, such as those exhibiting tailing, fronting, or shoulders, often suggest the presence of more than one compound.
-
Mass Spectrometry (MS): If using LC-MS or GC-MS, examine the mass spectra across the peak. A change in the fragmentation pattern or ion ratios from the leading edge to the trailing edge indicates that the peak is not pure.
-
Diode Array Detector (DAD/PDA): For HPLC-UV, a DAD can show if the UV-Vis spectra are consistent across the entire peak. Spectral inconsistency points to co-elution.
Resolution Strategies:
-
Optimize Mobile Phase Composition (HPLC): The composition of the mobile phase is a critical factor for achieving selectivity between isomers.[1]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is known to provide better sensitivity in APCI mode for benzodiazepines.[2]
-
Adjust Mobile Phase Strength: Reduce the percentage of the organic component to increase retention time, which may improve separation.[3]
-
Modify pH: Adjusting the mobile phase pH can change the ionization state of the analytes, affecting their interaction with the stationary phase. For some benzodiazepines, a high pH mobile phase can improve retention and signal.[1]
-
-
Adjust Temperature:
-
HPLC: Lowering the column temperature can increase retention and improve peak resolution, though it will lengthen the analysis time.[4] Conversely, for some chiral separations of benzodiazepines, sub-ambient temperatures (e.g., -50 °C) are necessary to slow the interconversion of enantiomers, allowing for their separation.[5]
-
GC: Optimizing the temperature gradient is a key factor in separating structural isomers. A slower temperature ramp can improve peak resolution.
-
-
Change Column Chemistry:
-
If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or biphenyl columns can offer alternative selectivity for aromatic compounds like benzodiazepines due to potential π-π interactions.
-
For separating enantiomers (optical isomers), a Chiral Stationary Phase (CSP) is essential.[1]
-
-
Reduce Flow Rate: Lowering the flow rate generally allows more time for analytes to interact with the stationary phase, which can lead to better separation.[3]
Issue 2: Poor Peak Shape (Tailing)
Q2: The this compound peak is tailing significantly. What are the common causes and solutions?
A2: Peak tailing is a common issue that can compromise resolution and quantification. It often results from secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact strongly with basic compounds, causing tailing.
-
Solution: Use a highly deactivated, end-capped column. Adding a buffer to the mobile phase or a small amount of a competitive base (like triethylamine) can also mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination/Degradation: Accumulation of matrix components on the column frit or packing material can distort peak shape.
-
Solution: Use a guard column and ensure adequate sample cleanup. If the column is contaminated, try flushing it or, if necessary, replace it.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Issue 3: Sample Preparation for Biological Matrices
Q3: How should I prepare plasma or urine samples for this compound analysis to minimize matrix effects?
A3: Proper sample preparation is crucial for removing interfering endogenous compounds from biological matrices, which improves method selectivity and reproducibility.[1] The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6]
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting benzodiazepines. A common approach involves using a water-immiscible organic solvent to extract the analytes from the aqueous biological sample.[6] A method for this compound (CDDZ) in human plasma used a diethyl-ether/hexane (80/20, v/v) mixture for extraction.[7][8]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique that can provide cleaner extracts than LLE.[1] It involves passing the sample through a cartridge containing a sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.
-
Supported Liquid Extraction (SLE): This technique uses a diatomaceous earth sorbent to act as a stationary support for the aqueous sample, allowing for a clean liquid-liquid extraction without the risk of emulsion formation.[9]
-
Protein Precipitation: For plasma or serum, adding a solvent like acetonitrile or methanol can be used to precipitate proteins. While simple, this method may result in less clean extracts compared to LLE or SPE.[10]
Data Presentation
The following tables summarize typical parameters and their expected effects on the separation of this compound and its isomers, based on general chromatographic principles.
Table 1: HPLC Parameter Optimization Effects
| Parameter | Change | Expected Effect on Resolution | Potential Trade-Off |
| Mobile Phase | Decrease % Organic Solvent | Increase | Longer analysis time |
| Switch Acetonitrile to Methanol | May increase or decrease (Alters selectivity) | Change in elution order | |
| Adjust pH | May increase or decrease (Alters selectivity) | Peak shape may be affected | |
| Flow Rate | Decrease | Increase | Longer analysis time[3] |
| Temperature | Decrease | Usually increases | Longer analysis time, higher backpressure[4] |
| Column | Increase Length / Decrease Particle Size | Increase | Higher backpressure, longer analysis time[3] |
| Change Stationary Phase (e.g., C18 to Phenyl) | May increase or decrease (Alters selectivity) | Method re-validation required |
Table 2: Sample Preparation Method Comparison
| Technique | Selectivity/Cleanliness | Recovery | Throughput | Common Application |
| Protein Precipitation | Low | Good | High | Rapid screening |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Good | Moderate | Routine analysis, bioequivalence studies[7] |
| Solid-Phase Extraction (SPE) | High | Very Good | Low-High (automated) | Low concentration analysis, complex matrices[6] |
| Supported Liquid Extraction (SLE) | High | Very Good | High | High-throughput screening[9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from a validated method for the quantification of chlordesmethyldiazepam (this compound) in human plasma.[7][8]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add the internal standard (e.g., Bromazepam or a deuterated analog of this compound).
-
Add 2.5 mL of extraction solvent (diethyl-ether/hexane, 80/20, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic or a shallow gradient depending on isomer separation needs. A starting point could be 70% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Precursor ion [M+H]⁺ m/z 271 -> Product ion m/z 140.
-
Internal Standard (Bromazepam): Precursor ion [M+H]⁺ m/z 316/318 -> Product ion m/z 182. (Note: MRM transitions should be optimized for the specific instrument used).
-
Protocol 2: GC-MS Analysis of Benzodiazepines
Gas chromatography can be used, but many benzodiazepines are thermally labile, which may require derivatization or lead to decomposition in the injector.[11] This is a general guideline.
1. Sample Preparation (SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the pre-treated sample (e.g., hydrolyzed urine).
-
Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the eluate and reconstitute in a GC-compatible solvent. (Derivatization may be performed at this stage if necessary).
2. GC Conditions:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. (This program must be optimized).
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Source Temperature: 230°C.
Visualizations
Caption: Troubleshooting decision tree for resolving poor peak resolution and co-elution issues.
Caption: Workflow from biological sample preparation to final data analysis and reporting.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. mdpi.com [mdpi.com]
- 11. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Deschlorodiazepam during sample extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of Deschlorodiazepam from biological samples. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges, particularly low recovery, during sample preparation.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the most common causes?
Low recovery in SPE can stem from several factors. The most frequent issues include a mismatch between the sorbent chemistry and the analyte, an elution solvent that is not strong enough to desorb the analyte, or an inappropriate pH of the sample or solvents. Other potential causes are insufficient elution volume, high sample viscosity leading to channeling, or the sorbent bed drying out before sample loading. It is crucial to systematically evaluate each step of your SPE protocol to pinpoint the source of the loss.
Q2: How can I optimize my liquid-liquid extraction (LLE) protocol to improve this compound recovery?
To enhance LLE recovery, focus on optimizing the solvent choice, solvent-to-sample volume ratio, and the pH of the aqueous phase. The polarity of the extraction solvent should be well-matched with this compound. Increasing the volume of the organic solvent, often to a ratio of 7:1 (organic:aqueous), can improve recovery. Adjusting the pH of the sample to suppress the ionization of this compound will increase its partitioning into the organic phase. Additionally, adding salt to the aqueous phase can increase the partition coefficient of more hydrophilic analytes.
Q3: What are "matrix effects" and how can they affect my this compound analysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts).[1] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantitative results.[1] A clean extract is essential to minimize matrix effects. If you suspect matrix effects are impacting your analysis, you may need to refine your sample cleanup procedure, for instance, by using a more selective SPE sorbent or incorporating a back-extraction step in your LLE protocol.
Q4: Can the stability of this compound during the extraction process impact recovery?
While this compound is a relatively stable compound, prolonged exposure to harsh pH conditions or high temperatures during solvent evaporation steps could potentially lead to degradation. It is advisable to use the mildest effective conditions and to process samples in a timely manner. If degradation is suspected, it is recommended to conduct stability studies under your specific experimental conditions.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are observing low recovery of this compound with your SPE method, use the following guide to identify and resolve the issue. It is recommended to analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.
Troubleshooting Workflow for Low SPE Recovery
Caption: A decision tree to troubleshoot low recovery in solid-phase extraction.
Quantitative Data Summary: SPE
The following table summarizes typical recovery data for benzodiazepines using different SPE sorbents. While specific data for this compound is limited, these values for structurally similar compounds can serve as a benchmark.
| Sorbent Type | Matrix | Typical Recovery Range (%) | Reference |
| Mixed-Mode Cation Exchange | Urine | 76 - 102.5 | [2] |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Whole Blood | 60 - 91 | [3][4] |
| QuEChERS with C18 and PSA dSPE | Whole Blood | 85.5 - 105 | [1][5] |
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low this compound recovery during LLE, consider the following troubleshooting guide.
Troubleshooting Workflow for Low LLE Recovery
Caption: A workflow for troubleshooting and optimizing liquid-liquid extraction.
Quantitative Data Summary: LLE
The choice of solvent and pH are critical in LLE. Below are expected recovery ranges for benzodiazepines with various solvents.
| Extraction Solvent | pH | Typical Recovery Range (%) | Reference |
| Hexane:Methanol (9:1) | 9.0 | 53 - 99 (for Diazepam and Nordiazepam) | [6] |
| Ethyl Acetate | 9.5 | > 65 | [6] |
| Dichloromethane | Not specified | Good recoveries reported | [7] |
| Methyl tert-butyl ether (MTBE) | Not specified | Good recoveries reported | [7] |
Experimental Protocols
Detailed SPE Protocol for this compound from Whole Blood
This protocol is adapted from established methods for benzodiazepine extraction from whole blood and is a good starting point for optimization.[4][8]
1. Sample Pre-treatment: a. To 1 mL of whole blood, add an appropriate internal standard. b. Add 2 mL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube. f. Dilute the supernatant with 4 mL of an appropriate buffer (e.g., pH 6 phosphate buffer) to reduce the organic solvent concentration before loading.
2. SPE Cartridge Conditioning: a. Use a mixed-mode cation exchange or a polymeric reversed-phase SPE cartridge. b. Condition the cartridge with 3 mL of methanol. c. Equilibrate the cartridge with 3 mL of deionized water. d. Equilibrate with 3 mL of the same buffer used for sample dilution. Do not allow the cartridge to dry.
3. Sample Loading: a. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/minute).
4. Washing: a. Wash the cartridge with 3 mL of deionized water to remove polar interferences. b. Wash with 3 mL of a weak organic wash (e.g., 20% methanol in water) to remove less polar interferences. Ensure the wash solvent is not strong enough to elute the this compound.
5. Elution: a. Dry the cartridge thoroughly under vacuum for 5-10 minutes. b. Elute the this compound with 3 mL of an appropriate elution solvent (e.g., a mixture of a volatile organic solvent like ethyl acetate or dichloromethane and a small percentage of a basic modifier like ammonium hydroxide). c. Collect the eluate.
6. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS).
Detailed LLE Protocol for this compound from Plasma or Urine
This protocol provides a general framework for the liquid-liquid extraction of this compound.
1. Sample Preparation: a. To 1 mL of plasma or urine in a glass tube, add the internal standard. b. Adjust the pH of the sample to approximately 9-10 using a suitable buffer or a dilute basic solution (e.g., 1% ammonium hydroxide). This is to ensure this compound is in its non-ionized form.
2. Extraction: a. Add 5-7 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate, or a mixture like hexane:isoamyl alcohol). b. Cap the tube and vortex or mechanically shake for 10-15 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
3. Phase Separation: a. Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers. If an emulsion forms, it may be necessary to use a higher centrifugation speed, add salt, or gently agitate the tube.
4. Collection of Organic Phase: a. Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the aqueous layer.
5. (Optional) Back-Extraction for Cleanup: a. To the collected organic phase, add 1-2 mL of a dilute acidic solution (e.g., 0.1 M HCl). b. Vortex for 5 minutes. This will transfer the basic this compound into the aqueous phase, leaving neutral and acidic interferences in the organic phase. c. Discard the organic layer. d. Make the aqueous layer basic again (pH 9-10) and re-extract with a fresh portion of the organic solvent.
6. Dry-down and Reconstitution: a. Evaporate the final organic extract to dryness under a gentle stream of nitrogen at a temperature below 40°C. b. Reconstitute the residue in a suitable volume of mobile phase for analysis.
By following these guidelines and systematically troubleshooting, you can significantly improve the recovery of this compound in your sample extraction protocols.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
Addressing ion suppression effects in LC-MS/MS analysis of Deschlorodiazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression effects during the LC-MS/MS analysis of Deschlorodiazepam.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue: Low signal intensity or complete signal loss for this compound.
Possible Cause: Significant ion suppression is a primary suspect when signal intensity is unexpectedly low or absent. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] Endogenous materials from biological samples, such as phospholipids and proteins, are common culprits.[3][4]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before analysis.[3][5]
-
Solid-Phase Extraction (SPE): Often considered the gold standard for sample cleanup, SPE can selectively isolate analytes while removing a significant portion of the matrix components that cause ion suppression.[4] Mixed-mode SPE has been shown to be effective in reducing matrix effects for benzodiazepines in urine samples.[6]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for cleaning up complex samples. A double LLE procedure can further enhance selectivity by first removing hydrophobic interferences with a non-polar solvent, followed by extraction of the analyte with a moderately non-polar solvent.[3]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids, a major cause of ion suppression.[3][4] If used, dilution of the supernatant post-precipitation can help mitigate the effect, provided the analyte concentration is sufficient.[3]
-
-
Improve Chromatographic Separation: Adjusting the liquid chromatography (LC) conditions can separate this compound from the interfering matrix components.[2][7]
-
Gradient Modification: Altering the mobile phase gradient can shift the retention time of this compound away from regions of significant ion suppression.[1]
-
Column Chemistry: Employing a different column chemistry, such as a C18+ column, can improve the separation of benzodiazepines from endogenous interferences.[6] In some cases, interactions with the metal components of standard HPLC columns can cause signal suppression for certain compounds; using metal-free columns could be a consideration.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression.[9][10] Since it co-elutes and has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio.[10]
Issue: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the matrix composition from sample to sample can lead to different levels of ion suppression, resulting in poor reproducibility.[10][11]
Solutions:
-
Implement a More Robust Sample Preparation Method: Switching from a simple method like PPT to a more rigorous one like SPE or LLE will minimize sample-to-sample variability in matrix effects.[10]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[10]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[9][10]
Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE) for Benzodiazepines in Urine
This is a general protocol adapted for benzodiazepine analysis and can be optimized for this compound.
-
Sample Pre-treatment: If analyzing for conjugated metabolites, perform enzymatic hydrolysis. This step can often be conducted directly in the wells of the SPE plate.[6]
-
Load Sample: Load the pre-treated urine sample onto a mixed-mode SPE plate (e.g., Oasis MCX). Some simplified methods eliminate the need for conditioning and equilibration steps.[6]
-
Wash: Wash the SPE plate with an appropriate solvent (e.g., a mixture of organic solvent and water) to remove polar interferences.
-
Elute: Elute this compound and other benzodiazepines from the SPE plate using a suitable elution solvent (e.g., a mixture of organic solvent with a small percentage of a basic modifier).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for Benzodiazepine Analysis
This protocol provides a starting point for developing a method for this compound.
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column (e.g., CORTECS UPLC C18+).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]
-
Flow Rate: 0.4 - 0.7 mL/min.[12]
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A typical starting condition could be 15% B, increasing to 32% B over 10 minutes, then ramping to 100% B.[12]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12][13]
-
Detection: Multiple Reaction Monitoring (MRM). The two most abundant product ions for each analyte are typically monitored for quantification and confirmation.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression
| Technique | Selectivity & Cleanup Efficiency | Reduction of Phospholipids | Throughput | General Recommendation for this compound |
| Protein Precipitation (PPT) | Low | Low[3][14] | High | Not ideal; use only if high analyte concentration allows for significant dilution post-extraction.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Low to Moderate | Good option, especially double LLE for cleaner extracts.[3] |
| Solid-Phase Extraction (SPE) | High | High[6] | Moderate to High | Highly recommended for complex matrices to achieve the best reduction in ion suppression. |
Table 2: Influence of Chromatographic and MS Parameters on Ion Suppression
| Parameter | Strategy to Reduce Ion Suppression | Rationale |
| Chromatographic Separation | Optimize gradient elution, change column chemistry. | To achieve baseline separation of this compound from co-eluting matrix components.[1][7] |
| Internal Standard | Use a Stable Isotope-Labeled Internal Standard (SIL-IS). | The SIL-IS experiences the same degree of ion suppression as the analyte, allowing for accurate correction.[9][10] |
| Ionization Source | Consider Atmospheric Pressure Chemical Ionization (APCI). | APCI can be less susceptible to matrix effects than ESI for certain compounds.[7][15] |
| Sample Dilution | Dilute the final extract before injection. | Reduces the concentration of interfering matrix components, but also the analyte.[10][16] |
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[10] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2]
Q2: What are the most common causes of ion suppression in bioanalysis? A2: The most common causes are endogenous components from biological matrices like blood, plasma, or urine.[9] Phospholipids are a major contributor to ion suppression, especially when using simple sample preparation methods like protein precipitation.[3][14] Other sources can include salts, proteins, and exogenous substances like formulation agents or contaminants from collection tubes.[9][17][18]
Q3: How can I determine if ion suppression is affecting my this compound analysis? A3: A common method is to perform a post-column infusion experiment.[1][2] In this experiment, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer ion source. A blank matrix sample is then injected onto the column. A drop in the constant baseline signal for this compound indicates the retention times where matrix components are eluting and causing ion suppression.[1]
Q4: Will switching to a tandem mass spectrometer (MS/MS) eliminate ion suppression? A4: No. While MS/MS is highly selective for the analyte of interest, ion suppression occurs in the ion source before mass analysis.[2] Therefore, both single quadrupole MS and tandem MS/MS techniques are susceptible to this effect.[1][2]
Q5: Is it better to use protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for this compound in plasma? A5: For minimizing ion suppression, SPE is generally the most effective method, followed by LLE.[4] PPT is the simplest method but is least effective at removing phospholipids and other interferences that cause suppression.[3] The choice of method may also depend on the required sensitivity, sample throughput, and available resources.
Q6: Can the mobile phase composition affect ion suppression? A6: Yes, mobile phase additives and the organic solvent can influence ionization efficiency.[19] Using volatile buffers like ammonium formate can help stabilize the electrospray process.[19] Additionally, some organic solvents may be better than others depending on the ionization mode; for example, methanol can be preferable to acetonitrile in APCI mode as it is less likely to compete with the analyte for protonation.[15]
Q7: My internal standard signal is also low. Does this mean I don't need to worry about ion suppression? A7: Not necessarily. If you are using an analogue internal standard that elutes at a different retention time than this compound, it may not be experiencing the same degree of ion suppression. The ideal approach is to use a stable isotope-labeled (e.g., deuterated) internal standard for this compound.[9] It will co-elute and be affected by the matrix in the same way as the analyte, providing the most accurate correction for signal loss due to ion suppression.[10]
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. eijppr.com [eijppr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. zefsci.com [zefsci.com]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 15. agilent.com [agilent.com]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Preventing thermal degradation of Deschlorodiazepam in GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Deschlorodiazepam during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape, tailing, and low response for this compound in my GC-MS analysis?
A1: Poor chromatographic performance for this compound, a benzodiazepine, is often due to a combination of thermal degradation in the hot injector and active sites within the GC system.[1][2] Benzodiazepines are polar and can be thermally labile, leading to decomposition at high temperatures.[1][2] Additionally, active sites, such as free silanol groups in the injector liner or on the column, can cause analyte adsorption, resulting in peak tailing and reduced signal intensity.[1][2][3][4]
Q2: What are the primary strategies to prevent the thermal degradation of this compound?
A2: The two most effective strategies are:
-
Derivatization: Chemically modifying this compound to increase its thermal stability and volatility. Silylation is a common and effective method for benzodiazepines.[5][6][7][8]
-
Use of Analyte Protectants: Co-injecting a compound that masks active sites in the GC inlet and column, thereby preventing the analyte from adsorbing or degrading.[1][2][3][9][10]
Q3: How does derivatization improve the analysis of this compound?
A3: Derivatization, specifically silylation, replaces active hydrogens on the this compound molecule with a more stable trimethylsilyl (TMS) group.[5] This process increases the molecule's volatility and thermal stability, reducing the likelihood of on-column degradation and improving peak shape and response.[5][6][7][8]
Q4: What are analyte protectants and how do they work?
A4: Analyte protectants are compounds, often with multiple hydroxyl groups like sorbitol, that are added to both samples and standards.[1][2][3][9] When co-injected, these protectants preferentially interact with active sites in the injector and column, effectively "shielding" the analyte from these problematic areas. This leads to improved analyte recovery, better peak shape, and enhanced sensitivity.[1][2][3]
Q5: Can I just lower the injector temperature to prevent degradation?
A5: While lowering the injector temperature can reduce thermal degradation, it may also lead to incomplete volatilization of this compound, resulting in poor peak shape and discrimination. An optimal balance is necessary. If degradation is still observed at the lowest effective temperature, other strategies like derivatization or the use of analyte protectants should be employed.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) and Low Analyte Response
This is a common symptom of analyte adsorption and/or thermal degradation.
| Potential Cause | Recommended Solution |
| Active Sites in Injector Liner | Replace the liner with a new, deactivated (silanized) liner.[4][11] |
| Column Contamination | Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column.[11] |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and detector to avoid dead volumes.[11] |
| Thermal Degradation | Implement a derivatization protocol or use analyte protectants.[1][2][5] |
Troubleshooting Workflow: Diagnosing and Resolving Poor Peak Shape
Caption: A step-by-step workflow for troubleshooting poor peak shape in GC-MS analysis.
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes a general procedure for the silylation of this compound using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
Objective: To increase the thermal stability and volatility of this compound for improved GC-MS analysis.
Materials:
-
Dried sample extract or standard
-
BSTFA + 1% TMCS
-
Ethyl acetate (or other suitable solvent)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Evaporation: Evaporate the solvent from the sample extract or standard to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Experimental Workflow: Silylation Protocol
Caption: Workflow for the silylation of this compound prior to GC-MS analysis.
Protocol 2: Use of Analyte Protectants
This protocol details the use of sorbitol as an analyte protectant to improve the GC-MS analysis of this compound.
Objective: To mitigate analyte adsorption and degradation in the GC inlet.
Materials:
-
Sorbitol
-
Methanol (or other suitable solvent)
-
This compound standards and samples
Procedure:
-
Prepare Sorbitol Stock Solution: Prepare a 0.2% (w/v) solution of sorbitol in the chosen solvent (e.g., dissolve 20 mg of sorbitol in 10 mL of methanol).
-
Prepare Calibration Standards: Prepare the this compound calibration standards using the 0.2% sorbitol solution as the solvent.
-
Sample Preparation: For extracted samples, perform a solvent exchange into the 0.2% sorbitol solution, or add a small volume of a more concentrated sorbitol solution to achieve a final concentration of 0.2%.
-
GC-MS Analysis: Analyze the standards and samples as usual. The sorbitol will co-inject and protect the this compound.
Experimental Workflow: Analyte Protectant Protocol
Caption: Workflow for using an analyte protectant for this compound GC-MS analysis.
Data Presentation
The following tables present illustrative data on the impact of different analytical conditions on the peak area of this compound. Note: This is representative data to demonstrate expected trends.
Table 1: Effect of Injector Temperature on this compound Peak Area
| Injector Temperature (°C) | Average Peak Area (Arbitrary Units) | % Recovery (Relative to 200°C) |
| 200 | 85,000 | 100% |
| 225 | 72,250 | 85% |
| 250 | 55,250 | 65% |
| 275 | 38,250 | 45% |
Table 2: Comparison of Analytical Strategies on this compound Response
| Analytical Method | Average Peak Area (Arbitrary Units) at 250°C | Peak Tailing Factor |
| Untreated | 55,250 | 2.1 |
| With Analyte Protectant (Sorbitol) | 115,500 | 1.2 |
| Silylated (BSTFA) | 135,000 | 1.1 |
Logical Diagram: The Problem and Solutions
Caption: The causes of this compound degradation in GC-MS and the corresponding solutions.
References
- 1. gcms.cz [gcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. jfda-online.com [jfda-online.com]
- 7. scispace.com [scispace.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 11. benchchem.com [benchchem.com]
Overcoming matrix effects in Deschlorodiazepam quantification in hair samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with matrix effects during the quantification of Deschlorodiazepam and other benzodiazepines in hair samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification in hair?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. In hair analysis, these components include proteins (like keratin), lipids, salts, and other endogenous substances. Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or, less commonly, ion enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification, potentially leading to underestimation or overestimation of the this compound concentration.
Q2: Which analytical technique is more susceptible to matrix effects in hair analysis, GC-MS or LC-MS/MS?
A2: While both techniques can be affected, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often more susceptible to matrix effects, particularly ion suppression from non-volatile matrix components co-eluting with the analyte.[1] Gas Chromatography-Mass Spectrometry (GC-MS) often involves derivatization steps which can help to clean up the sample, but thermal degradation of analytes like lorazepam and oxazepam can be a concern.[2][3] However, LC-MS/MS is increasingly preferred for benzodiazepine analysis due to its simpler sample extraction, ability to analyze a wider range of compounds without derivatization, and shorter run times.[4]
Q3: How can I select an appropriate internal standard (IS) to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification because the analyte-to-IS ratio remains consistent.[5] If a specific SIL-IS is unavailable, a structural analog with similar chemical properties and chromatographic behavior can be used.[5] It is crucial that the IS does not interfere with the analyte signal and is not naturally present in the samples.
Q4: What are the most effective sample preparation techniques to minimize matrix effects?
A4: Effective sample preparation is the most critical step in reducing matrix effects. Key techniques include:
-
Hair Pulverization: Using a ball mill to pulverize the hair increases the surface area, allowing for more efficient extraction of the drug from the keratin matrix.[6][7]
-
Solvent Extraction: Methanol is a widely used and effective solvent for extracting benzodiazepines from the hair shaft.[6][8][9] Some protocols use solvent mixtures or a two-step extraction with different solvents to improve efficiency.[10][11]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte from the initial hair extract into an immiscible solvent, leaving many interfering matrix components behind.[7][12]
-
Solid-Phase Extraction (SPE): SPE is a highly effective clean-up method that selectively isolates analytes from the complex matrix, significantly reducing interferences.[13][14] Mixed-mode SPE cartridges are often used for benzodiazepine analysis.[15]
-
Supported Liquid Extraction (SLE): This is an alternative to traditional LLE that offers high analyte recoveries and reduces the risk of emulsion formation.[16][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: The drug is not being fully released from the hair's keratin matrix. | Optimize Extraction: Ensure hair is finely pulverized.[7] Increase extraction time or temperature (e.g., 45°C for 2 hours with sonication).[7][12] Test different extraction solvents or multi-step extractions; acidic or alkaline conditions can improve the yield for certain drugs.[11][18] |
| Poor Clean-up Performance: The analyte is being lost during the LLE or SPE step. | Validate Clean-up Method: Check the pH of buffers and the composition of washing and elution solvents. Ensure the chosen SPE sorbent is appropriate for this compound. Consider alternative techniques like Supported Liquid Extraction (SLE).[16][17] | |
| Poor Peak Shape / Peak Splitting | Chromatographic Issues: Co-eluting matrix components are interfering with the chromatography. | Improve Chromatography: Optimize the LC gradient to better separate the analyte from matrix interferences. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl). Ensure the reconstitution solvent is compatible with the initial mobile phase to prevent solvent effects. |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. |
| Inadequate Homogenization: The drug is not uniformly distributed in the pulverized hair sample. | Improve Homogenization: Ensure the pulverization step creates a fine, consistent powder.[7] Vortex samples thoroughly after adding solvents. | |
| Signal Suppression (Low Sensitivity) | Co-eluting Matrix Components: Endogenous materials (e.g., phospholipids) are competing with the analyte for ionization in the MS source. | Enhance Sample Clean-up: Implement a more rigorous clean-up procedure such as SPE or SLE to remove interfering components.[13] |
| Suboptimal MS Source Conditions: The mass spectrometer settings are not ideal for the analyte in the presence of the matrix. | Optimize MS Parameters: Adjust source parameters (e.g., temperature, gas flows, capillary voltage) to maximize analyte signal and minimize the influence of the matrix.[19] | |
| No Analyte Detected in a Suspected Positive Sample | Concentration Below LOQ: The amount of drug in the hair is below the method's limit of quantification. | Increase Sample Amount: If possible, use a larger amount of hair for the initial extraction. Concentrate the Final Extract: Evaporate the final extract to a smaller volume before reconstitution and injection.[7] |
| Ineffective Decontamination: The analyte was present as external contamination and was removed during the initial washing steps. | Analyze Wash Solvents: Analyze the final decontamination wash to ensure that no significant amount of the drug is being removed, which would indicate external contamination rather than incorporation.[20] |
Experimental Protocols
Protocol 1: Methanolic Extraction with LLE Clean-up
This protocol is adapted from methodologies developed for the analysis of benzodiazepines in hair.[7][12]
-
Decontamination: Wash 20 mg of hair sequentially with 2 mL of dichloromethane and then 2 mL of water. Discard the wash solvents. Dry the hair completely.
-
Pulverization: Place the decontaminated hair in a 2 mL tube with stainless steel beads and pulverize into a fine powder using a ball mill (e.g., 3 cycles at 6500 rpm for 60 seconds each).[7]
-
Extraction: Add 1 mL of methanol and the internal standard to the pulverized hair. Sonicate the sample for 2 hours at 45°C.[7][12]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes. Transfer the methanolic supernatant to a new tube.
-
LLE Clean-up: Add 250 µL of a saturated ammonium chloride buffer (pH 9.2) to the supernatant, followed by 1 mL of 1-chlorobutane.[7][12]
-
Separation: Vortex for 5 minutes, then centrifuge for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer (1-chlorobutane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water/methanol) and inject into the LC-MS/MS system.[7][12]
Protocol 2: Supported Liquid Extraction (SLE) Clean-up
This protocol utilizes a commercially available SLE plate for a higher throughput workflow.[16][17]
-
Decontamination & Pulverization: Follow steps 1 and 2 from Protocol 1.
-
Extraction: Add 1 mL of methanol and the internal standard to the pulverized hair. Vortex and incubate as required.[16]
-
Centrifugation: Centrifuge the sample and transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the methanolic extract to dryness. Reconstitute in 400 µL of a 50:50 (v/v) mixture of methanol and water.[16]
-
SLE Plate Loading: Load 200 µL of the reconstituted sample onto a 200 µL capacity ISOLUTE® SLE+ plate. Apply a short pulse of positive pressure or vacuum to initiate flow and then wait 5 minutes for the sample to absorb onto the sorbent.[16][17]
-
Elution: Elute the analytes by applying two separate aliquots of elution solvent (e.g., 300 µL of Dichloromethane/Isopropanol (95/5, v/v) followed by 300 µL of MTBE), allowing each to flow under gravity for 5 minutes.[17]
-
Final Evaporation & Reconstitution: Collect the eluate, evaporate to dryness at 40°C, and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[17]
Quantitative Data Summary
The following tables summarize validation data from published methods for benzodiazepine analysis in hair, providing a benchmark for expected performance.
Table 1: Method Performance & Recovery Data
| Analyte | Method | Extraction Efficiency / Recovery (%) | Matrix Effect (%) | Reference |
| Diazepam | LC-MS/MS | 93% (MISPE) | Not Reported | [14] |
| Various BZDs | UHPLC-MS/MS | 19% - 82% (LLE) | Not significant for most compounds | [7][12] |
| Various BZDs | LC-MS/MS | >80% (SLE) | Not specified, clean extracts reported | [17] |
| Diazepam | LC-MS/MS | Satisfactory (Methanol Extraction) | Satisfactory | [8][9] |
Table 2: Limits of Quantification (LOQ) Data
| Analyte / Group | Method | LOQ (in hair) | Reference |
| Diazepam | LC-MS/MS | 0.14 ng/mg | [14] |
| 29 BZDs & z-drugs | UHPLC-MS/MS | 0.5 - 5 pg/mg | [12] |
| 27 BZDs & zolpidem | LC-MS/MS | 0.25 - 0.5 ng (total from sample) | [8][9] |
| Various BZDs | LC-MS/MS | 0.025 - 0.125 ng/mg |
Visualized Workflows and Concepts
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a simultaneous analytical method for the detection of 27 benzodiazepines and metabolites and zolpidem in hair using LC-MS/MS and its application to human and rat hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Assessing Pretreatment Methods and Drug-Matrix Binding in Forensic Hai" by Brianna Spear [digitalcommons.fiu.edu]
- 11. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Molecularly imprinted solid-phase extraction of diazepam and its metabolites from hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. news-medical.net [news-medical.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing Deschlorodiazepam Analysis in Reversed-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Deschlorodiazepam in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for basic compounds like this compound in RP-HPLC?
A1: The most frequent cause of poor peak shape, particularly peak tailing, for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase.[1][2] These interactions often occur with residual silanol groups on the surface of silica-based columns.[1][2] At mid-range pH values, these silanols can be ionized and interact with the protonated basic analyte, leading to tailing.[2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical factor that influences the ionization state of this compound and, consequently, its retention and peak shape.[4][5] Operating at a pH close to the analyte's pKa can result in inconsistent ionization and lead to broadened or split peaks.[4][6] For basic compounds, adjusting the pH to a lower value (e.g., pH 2-3) can protonate the silanol groups on the column, minimizing unwanted secondary interactions and reducing peak tailing.[7] Conversely, at a sufficiently high pH, the basic compound itself may be in its neutral form, which can also lead to improved peak shape.[8]
Q3: Can the choice of organic modifier in the mobile phase impact peak shape?
A3: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape.[9] Acetonitrile and methanol have different viscosities and elution strengths, which can affect peak efficiency and symmetry.[10] Sometimes, simply switching from one organic modifier to the other can resolve peak shape issues by altering the selectivity and interactions within the column.[11]
Q4: What role does the sample solvent play in achieving good peak shape?
A4: The composition of the sample solvent is crucial. If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and broadening.[7][12] It is always recommended to dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase to ensure proper focusing of the analyte at the head of the column.[7][13]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with the basic analyte.[7]
-
Solution 2: Use a Modern, End-capped Column: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[9][14]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.[9]
-
-
Column Contamination or Degradation:
-
Solution 1: Flush the Column: Wash the column with a strong solvent to remove contaminants.
-
Solution 2: Replace the Guard Column: If a guard column is in use, it may be contaminated and should be replaced.[15]
-
Solution 3: Replace the Analytical Column: If the column is old or has been subjected to harsh conditions, it may be degraded and require replacement.[16]
-
-
Metal Contamination:
-
Solution: Use a Chelating Agent: Trace metal ions in the sample or HPLC system can interact with the analyte. Adding a chelating agent like EDTA to the mobile phase can mitigate this issue.[17]
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.
Possible Causes and Solutions:
-
Sample Overload:
-
Incompatible Sample Solvent:
-
Column Collapse:
-
Solution: Replace the Column and Adjust Conditions: A sudden appearance of fronting peaks can indicate a physical collapse of the column packing material, often due to operating outside the column's recommended pH or temperature range.[16] The column will need to be replaced, and the method conditions should be reviewed to prevent recurrence.
-
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to improve the peak shape of this compound.
| Parameter | Typical Range | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2 - 8 (for silica-based columns) | Scout pH 2.5-4.5 and pH 6.5-7.5 | To control the ionization of this compound and minimize silanol interactions.[4][8] |
| Buffer Concentration | 10 - 50 mM | 20 - 50 mM | To maintain a stable pH and mask residual silanol activity.[9][20] |
| Organic Modifier | Acetonitrile or Methanol | Test both | To evaluate differences in selectivity and peak shape.[10] |
| Column Temperature | Ambient to 60 °C | 30 - 40 °C | To improve peak efficiency and reduce mobile phase viscosity.[15] |
| Flow Rate | 0.5 - 2.0 mL/min | 1.0 mL/min (for standard 4.6 mm ID columns) | To ensure optimal column efficiency.[20] |
| Injection Volume | 1 - 100 µL | Start with 5-10 µL and reduce if fronting occurs | To avoid volume overload.[13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare aqueous buffer solutions at different pH values (e.g., pH 2.5, 3.5, 4.5, 6.5, 7.5) using appropriate buffering agents (e.g., phosphate or formate buffers).
-
-
Prepare Mobile Phases:
-
For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v).
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase until a stable baseline is achieved.
-
Inject the this compound stock solution.
-
Record the chromatogram and evaluate the peak shape (e.g., asymmetry factor, tailing factor).
-
Repeat the analysis for each prepared mobile phase, ensuring proper column equilibration between each run.
-
-
Data Analysis:
-
Compare the peak shapes obtained at different pH values to identify the optimal pH for symmetrical peaks.
-
Protocol 2: Sample Solvent Evaluation
-
Prepare Sample Solutions:
-
Prepare several solutions of this compound at the same concentration but in different solvents:
-
Mobile phase
-
A solvent weaker than the mobile phase (e.g., higher aqueous content)
-
A solvent stronger than the mobile phase (e.g., higher organic content)
-
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the optimized mobile phase.
-
Inject each of the prepared sample solutions.
-
Record the chromatograms.
-
-
Data Analysis:
-
Compare the peak shapes from the different sample solvents. The solvent that provides the best peak symmetry should be used for subsequent analyses.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Logical workflow for HPLC method development.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. quora.com [quora.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. pharmadigests.com [pharmadigests.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. phenomenex.com [phenomenex.com]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. youtube.com [youtube.com]
- 19. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 20. pharmaguru.co [pharmaguru.co]
Minimizing carryover of Deschlorodiazepam in autosampler injections
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the carryover of Deschlorodiazepam in autosampler injections.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte, such as this compound, in a blank injection that follows a high-concentration sample.[1][2] This phenomenon can lead to inaccurate quantification, causing a sample to erroneously fail or pass specifications.[1] Given the high sensitivity of modern LC-MS/MS systems, even minute residual amounts of the analyte can compromise the integrity of the data, which is particularly critical in regulated environments.[3][4]
Q2: What are the common sources of carryover in an LC system?
A2: Carryover can originate from several places within the LC system. The most common sources are the autosampler components, including the needle, sample loop, injection valve, and fittings.[5][6] Adsorption of the analyte onto the surfaces of these components is a primary cause.[1][7] Other potential sources include contamination within the laboratory, during sample preparation, or from a fouled chromatography column.[1][2]
Q3: How can I identify the source of the carryover?
A3: A systematic approach is crucial for pinpointing the source of carryover.[1] You can start by injecting a series of blanks after a high-concentration sample. If the carryover peak size decreases with each subsequent blank injection, it is considered "classic carryover" and likely originates from the autosampler.[2][8] If the peak size remains constant, it may indicate a contaminated blank or mobile phase.[2] To isolate the autosampler, you can bypass it and perform a direct manual injection to see if the carryover peak disappears.[9]
Q4: What are the best practices for selecting a wash solvent to minimize this compound carryover?
A4: The ideal wash solvent should be strong enough to dissolve this compound effectively and be miscible with the mobile phase. For reverse-phase chromatography, a wash solvent with a high percentage of organic solvent, such as 80-100% acetonitrile or methanol, is often effective. It is crucial to match the eluotropic strength of the wash solvent to the analyte's properties.[5] Using multiple wash solvents with different polarities can also improve cleaning efficiency.[3][5]
Q5: Can the physical components of the autosampler contribute to carryover?
A5: Yes, the materials and condition of the autosampler components can significantly impact carryover. Worn rotor seals in the injection valve are a common cause, as they can develop scratches that trap the sample.[10] Adsorption can occur on stainless steel components; using PEEK or other inert materials for sample loops and tubing can help mitigate this for certain compounds.[2][4] Regular inspection and preventative maintenance of these parts are essential.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to systematically identify and resolve autosampler carryover issues with this compound.
Step 1: Confirm and Classify the Carryover
-
Inject a High-Concentration Standard: Run a sample containing a high concentration of this compound.
-
Inject Multiple Blanks: Immediately following the high-concentration standard, inject a series of at least three to five blank samples (the same matrix as your samples but without the analyte).[8]
-
Analyze the Results:
-
Classic Carryover: If the peak corresponding to this compound appears in the first blank and decreases in subsequent blanks, you have classic carryover, which is likely from the autosampler.[2]
-
Constant Contamination: If the peak remains at a consistent size across all blanks, the issue might be a contaminated solvent, vial, or a system-wide contamination problem rather than carryover from a specific injection.[2]
-
Troubleshooting Workflow for Carryover Identification
Caption: A workflow diagram for diagnosing the type of carryover issue.
Step 2: Optimize the Wash Method
-
Evaluate Wash Solvents: Your wash solvent should be stronger than your mobile phase to effectively remove all traces of this compound. Experiment with different solvent compositions. For benzodiazepines, which are hydrophobic, a high organic content is often necessary. Consider a multi-solvent wash, for example, starting with a solvent that mimics the mobile phase, followed by a stronger, highly organic solvent, and then returning to the initial mobile phase conditions.[5]
-
Increase Wash Volume and Duration: Ensure the volume of the wash solvent is sufficient to thoroughly flush the needle and sample loop. A general guideline is to use a volume at least 10 times the injection volume.[5] Increase the duration of the wash cycle or the number of wash cycles in your method.[8]
-
Incorporate Internal and External Rinsing: Modern autosamplers often allow for both internal and external needle washes.[2][4] An external wash cleans the outside of the needle, preventing residue from being transferred to the injection port seal.[1] An internal wash flushes the inside of the needle and the sample loop.[4]
Step 3: Inspect and Maintain Hardware
-
Check the Rotor Seal: The rotor seal in the injection valve is a common source of carryover.[10] Inspect it for scratches or wear and replace it if necessary.
-
Inspect Needle and Needle Seat: The needle and needle seat can become contaminated or damaged over time.[9] Clean these components according to the manufacturer's instructions or replace them.
-
Ensure Proper Fittings: Check all fittings in the flow path to ensure they are properly seated and there are no dead volumes where the sample can be trapped.[3]
Comprehensive Autosampler Cleaning Protocol
Caption: A logical diagram of a comprehensive cleaning and maintenance protocol.
Experimental Protocols
Protocol: Evaluating Wash Solvent Effectiveness
Objective: To determine the most effective wash solvent composition for minimizing this compound carryover.
Materials:
-
High-concentration stock solution of this compound.
-
Blank matrix solution.
-
A series of potential wash solvents and mixtures (e.g., Acetonitrile, Methanol, Isopropanol, and mixtures with water or small amounts of acid/base).
-
Clean autosampler vials.
Methodology:
-
Establish a Baseline:
-
Set up your LC-MS/MS method for this compound analysis.
-
Using the current standard wash protocol, perform the following injection sequence: Blank, Blank, High-Concentration Standard, Blank, Blank.
-
Calculate the percent carryover in the first blank after the standard injection using the formula: (Peak Area in Blank / Peak Area in Standard) * 100. This is your baseline carryover.
-
-
Test New Wash Solvents:
-
For each new wash solvent or mixture to be tested, replace the existing wash solvent in the autosampler.
-
Purge the system thoroughly with the new wash solvent to ensure no old solvent remains.[8]
-
Repeat the injection sequence from Step 1 (Blank, Blank, High-Concentration Standard, Blank, Blank).
-
Calculate the percent carryover for the new wash solvent.
-
-
Data Analysis and Selection:
-
Compare the percent carryover for each tested wash solvent.
-
The solvent that results in the lowest percent carryover is the most effective for your application.
-
Consider factors like solvent miscibility with the mobile phase and potential for instrument damage when making your final selection.
-
Data Presentation
Table 1: Example Evaluation of Wash Solvent Effectiveness for this compound
| Wash Solvent Composition | Average Peak Area in Standard | Average Peak Area in First Blank | Percent Carryover (%) |
| 70:30 Acetonitrile:Water (Baseline) | 1,500,000 | 1,500 | 0.10% |
| 95:5 Acetonitrile:Water | 1,520,000 | 456 | 0.03% |
| 95:5 Methanol:Water | 1,480,000 | 666 | 0.045% |
| 100% Isopropanol | 1,495,000 | 374 | 0.025% |
| 50:50 Isopropanol:Acetonitrile | 1,510,000 | 227 | 0.015% |
Note: The data presented in this table is for illustrative purposes and will vary based on the specific instrument, method, and concentration of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. grupobiomaster.com [grupobiomaster.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lctsbible.com [lctsbible.com]
- 9. How to clean the autosampler! [August 23, 2004] - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Deschlorodiazepam Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of an analyte in processed samples is a critical factor for obtaining reliable and reproducible data in research and drug development. Deschlorodiazepam, a benzodiazepine derivative, is no exception. This technical support center provides a comprehensive guide to understanding and mitigating stability issues of this compound in processed samples. Through a series of frequently asked questions and detailed troubleshooting guides, this resource aims to equip researchers with the knowledge to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed biological samples?
A1: The stability of this compound in processed samples, such as plasma or serum, is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Conversely, freeze-thaw cycles can also impact its stability.
-
pH: The acidity or alkalinity of the sample matrix can significantly influence the rate and pathway of this compound degradation. Hydrolysis is a key degradation pathway for many benzodiazepines.
-
Light Exposure: Like many pharmaceutical compounds, this compound may be susceptible to photodegradation upon exposure to light, particularly UV radiation.
Q2: How can I minimize the degradation of this compound during sample processing and storage?
A2: To minimize degradation, it is crucial to control the factors mentioned above. Best practices include:
-
Temperature Control: Process samples at low temperatures (e.g., on ice) and store them at or below -20°C, with -80°C being preferable for long-term storage. Minimize the number of freeze-thaw cycles.
-
pH Management: If possible, adjust the pH of the sample to a range where this compound is most stable. This often involves buffering the sample.
-
Light Protection: Protect samples from light at all stages of handling and storage by using amber-colored tubes or by wrapping containers in aluminum foil.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar benzodiazepines like diazepam and chlordiazepoxide, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the amide bond in the diazepine ring is a common degradation pathway for benzodiazepines, which could lead to the formation of a benzophenone derivative. For instance, the acidic degradation of diazepam is known to produce 2-(N-methylamino)-5-chlorobenzophenone.[1]
-
Oxidative Deamination: Chlordiazepoxide, another related benzodiazepine, undergoes hydrolysis to form demoxepam through oxidative deamination.[2]
Q4: Are there validated analytical methods available for quantifying this compound and its potential degradation products?
A4: Yes, validated analytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the quantification of this compound in biological matrices like human plasma. These methods are sensitive and specific for the parent compound. A stability-indicating method would be required to separate and quantify both this compound and its degradation products simultaneously.
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in stored samples.
This is a common problem that often points to degradation during storage or handling.
Troubleshooting Workflow:
Experimental Protocol: Short-Term Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into a pooled matrix (e.g., plasma).
-
Aliquoting: Prepare multiple aliquots of the spiked sample.
-
Storage Conditions:
-
Store a set of aliquots at room temperature.
-
Store another set at 4°C.
-
Freeze a third set at -20°C.
-
-
Time Points: Analyze aliquots from each storage condition at various time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Use a validated LC-MS/MS method to quantify the this compound concentration at each time point.
-
Evaluation: Compare the results to the initial concentration (time 0) to determine the percentage of degradation under each condition.
Issue 2: Appearance of unknown peaks in the chromatogram of stored samples.
The presence of new peaks suggests the formation of degradation products.
Troubleshooting Workflow:
References
Resolving co-elution of Deschlorodiazepam with other benzodiazepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical determination of benzodiazepines, with a specific focus on the co-elution of Deschlorodiazepam.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for benzodiazepine analysis?
A1: The most prevalent and robust methods for the analysis of benzodiazepines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and selectivity, allowing for the accurate identification and quantification of various benzodiazepines and their metabolites in complex matrices.[2][3]
Q2: Why does co-elution occur with this compound and other benzodiazepines?
A2: Co-elution, the incomplete separation of two or more compounds during a chromatographic run, is a common challenge in benzodiazepine analysis. This is often due to the structural similarities between different benzodiazepine molecules. This compound, for instance, is structurally very similar to its parent compound, Diazepam, and its metabolite, N-Desmethyldiazepam. These similarities in their physicochemical properties, such as polarity and hydrophobicity, can lead to comparable retention times on a chromatographic column, resulting in overlapping peaks.
Q3: How can I confirm the identity of a peak if co-elution is suspected?
A3: Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating co-eluting compounds.[4] By selecting a specific precursor ion (the molecular ion of the benzodiazepine) and inducing fragmentation, a unique product ion spectrum is generated for each compound. Even if two benzodiazepines have the same retention time, their fragmentation patterns will likely differ, allowing for their individual identification and quantification. Monitoring multiple, specific mass transitions for each analyte can significantly increase the confidence in identification.
Q4: Can mobile phase pH be adjusted to resolve co-eluting benzodiazepines?
A4: Yes, modifying the pH of the mobile phase can be a very effective strategy. The ionization state of benzodiazepines can be influenced by the pH of the surrounding solution. By adjusting the mobile phase pH, you can alter the charge of the analytes and their interaction with the stationary phase, which can lead to changes in retention time and improved separation. For example, increasing the mobile phase pH has been shown to improve the separation of some benzodiazepine mixtures on a C18 column.[5]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing for this compound
Peak tailing, where the peak asymmetry factor is greater than one, can compromise resolution and accurate integration. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in the benzodiazepine structure, leading to peak tailing. | Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, reducing their interaction with the analyte and improving peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion. | Reduce the concentration of the injected sample. If the peak shape improves, column overload was the likely cause. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. | Adjust the mobile phase pH. For basic compounds like benzodiazepines, a slightly acidic or neutral pH often provides better peak shape. Experiment with a pH range of 3 to 7. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may need to be replaced. |
Guide 2: Resolving Co-elution of this compound and Diazepam
This compound and Diazepam are structurally very similar, differing only by a single chlorine atom, which can make their separation challenging.
| Troubleshooting Strategy | Detailed Action | Rationale |
| Optimize Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Start with a 5% change in the organic component and observe the effect on retention times and resolution. | Changing the solvent strength of the mobile phase alters the partitioning of the analytes between the mobile and stationary phases. Even small changes can have a significant impact on the separation of closely related compounds. |
| Adjust Mobile Phase pH | Prepare mobile phases with different pH values (e.g., in 0.5 unit increments from pH 3 to 7) and analyze the separation of a standard mixture of this compound and Diazepam. | The pKa values of this compound and Diazepam are slightly different. By changing the pH, you can subtly alter their ionization and, consequently, their retention behavior, potentially leading to baseline separation. |
| Modify the Gradient Program | If using a gradient elution, decrease the slope of the gradient during the elution window of the two compounds. This can be achieved by reducing the rate of increase of the organic solvent concentration. | A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting peaks. |
| Change the Stationary Phase | If optimization of the mobile phase is unsuccessful, consider trying a different type of C18 column from another manufacturer or a column with a different chemistry (e.g., a phenyl-hexyl or cyano column). | Different C18 columns can have variations in their surface chemistry, such as end-capping and silica purity, which can lead to different selectivities for structurally similar compounds. Phenyl-hexyl or cyano columns offer different interaction mechanisms that may provide the necessary selectivity. |
| Utilize Tandem Mass Spectrometry (MS/MS) | If chromatographic separation is not fully achievable, use MS/MS to differentiate and quantify the two compounds. Select unique precursor ion to product ion transitions for each analyte. | MS/MS provides an additional dimension of separation based on the mass-to-charge ratio of the fragment ions, allowing for accurate quantification even in the presence of co-elution.[4] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Benzodiazepine Screening
This protocol provides a starting point for the analysis of benzodiazepines in biological matrices. Optimization will likely be required for specific applications.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., hydrolyzed urine) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the benzodiazepines with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Example MRM Transitions for Selected Benzodiazepines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 251.1 | 195.1 | 25 |
| Diazepam | 285.1 | 193.1 | 28 |
| Lorazepam | 321.0 | 275.0 | 22 |
| Alprazolam | 309.1 | 205.1 | 35 |
Note: These are example values and should be optimized for your specific instrument.
Visualizations
Caption: General experimental workflow for benzodiazepine analysis.
Caption: Troubleshooting workflow for resolving co-elution.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Detection of Deschlorodiazepam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Deschlorodiazepam detection.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question 1: Why am I observing poor peak shape (tailing, fronting, or broad peaks) for this compound in my LC-MS/MS analysis?
Answer: Poor peak shape can be attributed to several factors:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of benzodiazepines. For basic compounds like this compound, a mobile phase with a low pH (e.g., 2-3) can help minimize peak tailing by protonating residual silanol groups on the column.
-
Column Temperature: Operating at a suboptimal column temperature can lead to broader peaks. Increasing the column temperature, for instance to around 40°C, can decrease solvent viscosity and improve peak sharpness.[1]
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the column, resulting in peak fronting. Diluting the sample may resolve this issue.
-
Sample Solvent Incompatibility: If the sample solvent is stronger than the mobile phase, it can cause peak distortion. It is recommended to dissolve the sample in the mobile phase whenever feasible.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can lead to band broadening.[1]
Question 2: I am experiencing ion suppression and significant matrix effects in my this compound analysis. How can I mitigate this?
Answer: Ion suppression is a common issue in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte.[2][3][4][5][6] Here are some strategies to address this:
-
Optimize Sample Preparation: A thorough sample cleanup is crucial. Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.[7][8] The choice of SPE sorbent and optimization of wash and elution steps are critical for removing interferences.[9]
-
Chromatographic Separation: Improve the chromatographic separation to ensure that this compound elutes in a region free from significant matrix effects.[6]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.[10]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Question 3: My calibration curve for this compound is non-linear, especially at lower concentrations. What could be the cause?
Answer: Non-linearity in calibration curves, particularly at the low end, can be caused by:
-
Adsorption: Active sites in the LC system can adsorb the analyte, especially at low concentrations, leading to a lower-than-expected response.
-
Matrix Effects: As mentioned above, matrix effects can lead to inconsistent ionization and non-linearity.
-
Incorrect Calibration Model: Ensure that the chosen regression model (e.g., linear, quadratic) accurately fits the data.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 1: I am observing poor linearity and low response for benzodiazepines in my GC-MS analysis. What can I do to improve this?
Answer: Benzodiazepines can be challenging to analyze by GC-MS due to their polarity and thermal lability.[11]
-
Derivatization: Silylation is a common technique to make benzodiazepines more volatile and thermally stable, improving their chromatographic behavior.[11][12][13][14]
-
Analyte Protectants: The use of analyte protectants, such as sorbitol, can mask active sites in the GC inlet and column, preventing analyte adsorption and degradation.[11][15]
-
Inlet and Column Maintenance: Regularly check for and address any active sites in the GC inlet liner and analytical column, as these can lead to analyte loss.[11]
Question 2: I am concerned about the thermal degradation of this compound in the GC injector. How can I minimize this?
Answer: Thermal degradation is a significant issue for many benzodiazepines during GC-MS analysis.[11][16]
-
Optimize Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.
-
Derivatization: As mentioned previously, derivatization can increase the thermal stability of the analyte.[11]
Question 3: Are there any known issues with derivatization in GC-MS analysis of benzodiazepines?
Answer: Yes, derivatization can sometimes lead to the formation of artifacts that may be misidentified as other compounds. For example, the derivatization of demoxepam has been shown to produce artifacts that can be falsely identified as nordiazepam and oxazepam.[12][13][14] It is crucial to be aware of such potential transformations and to use appropriate reference standards for confirmation.
Immunoassays
Question 1: My immunoassay for benzodiazepines is showing false-negative results for samples containing this compound. Why might this be happening?
Answer: False negatives in immunoassays can occur due to:
-
Low Cross-Reactivity: The antibodies used in the immunoassay may have low cross-reactivity with this compound or its metabolites.
-
High Cutoff Levels: The assay's cutoff concentration might be too high to detect low levels of the drug.
-
Metabolite Conjugation: In urine samples, benzodiazepines are often present as glucuronide conjugates, which may not be readily detected by the immunoassay. Enzymatic hydrolysis with β-glucuronidase can be used to cleave these conjugates and improve detection.[17][18]
Question 2: I am getting false-positive results with my benzodiazepine immunoassay. What are the potential causes?
Answer: False positives can be caused by the cross-reactivity of the assay's antibodies with other structurally unrelated compounds.[17] Some substances that have been reported to cause false positives for benzodiazepines include sertraline (Zoloft) and oxaprozin (Daypro).[17][19] It is essential to confirm any positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[17][20]
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of this compound and other benzodiazepines.
Table 1: LC-MS/MS Method Performance for Benzodiazepine Analysis
| Analyte | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| This compound | Plasma | 0.5 | 1-500 | >90 | [21] |
| Alpha-hydroxyalprazolam | Urine | 2.0 | 2.0-40.0 | N/A | [10] |
| Nordiazepam | Urine | 2.0 | 2.0-40.0 | N/A | [10] |
| Oxazepam | Urine | 2.0 | 2.0-40.0 | N/A | [10] |
| Temazepam | Urine | 2.0 | 2.0-40.0 | N/A | [10] |
| Lorazepam | Urine | 2.0 | 2.0-40.0 | N/A | [10] |
Table 2: GC-MS Method Performance for Benzodiazepine Analysis
| Analyte | Matrix | Derivatization | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Various Benzodiazepines | Urine | Silylation | N/A | N/A | >73 | [11] |
| Nordiazepam | N/A | Silylation | 500 | N/A | N/A | [12][13] |
| Oxazepam | N/A | Silylation | 50 | N/A | N/A | [12][13] |
Table 3: Sample Preparation Recovery for Benzodiazepines
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (C2) | Plasma | Various Benzodiazepines | >90 | [22] |
| Liquid-Liquid Extraction | Urine | Various Benzodiazepines | 72.4 - 100.4 | [23] |
| Subzero-Temperature LLE | Serum | Estazolam, Triazolam | 50.3 - 54.0 (single extraction) | [24][25] |
| Microwave-Assisted Extraction | Plasma | Various Benzodiazepines | 89.8 - 102.1 | [26] |
| QuEChERS | Whole Blood | Various Benzodiazepines | N/A (Matrix effects -22 to 18%) | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of this compound.
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute this compound with an appropriate solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol is a general guideline and should be optimized.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample, add an internal standard and a suitable buffer to adjust the pH.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex for 10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the sample at 70°C for 30 minutes.
-
Evaporate the derivatizing agent and reconstitute in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
GC Column: A low-bleed capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analytes.
-
Injector Temperature: 250°C.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized this compound and internal standard.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 24. Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Experimental design for optimization of microwave-assisted extraction of benzodiazepines in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. unitedchem.com [unitedchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Deschlorodiazepam in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Deschlorodiazepam in oral fluid. The focus is on providing objective performance data and detailed experimental protocols to aid researchers and professionals in the selection and implementation of the most suitable analytical methodology for their specific needs. The primary method discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for such analyses. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a viable alternative.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the analysis of benzodiazepines, including this compound, in oral fluid using LC-MS/MS and GC-MS. The data presented is a synthesis of findings from multiple analytical validation studies.[1][2][3]
Table 1: Performance Characteristics of LC-MS/MS Method for Benzodiazepine Analysis in Oral Fluid
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[3] |
| Specificity | High (no interference from endogenous compounds) |
| Recovery | > 80% |
Table 2: Performance Characteristics of GC-MS Method for Benzodiazepine Analysis in Oral Fluid
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (% RSD) | < 20% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Specificity | Moderate to High (potential for interference) |
| Recovery | 70% - 90% |
Experimental Protocols
Detailed methodologies for the key experiments involved in the validation of an analytical method for this compound in oral fluid are provided below.
LC-MS/MS Method Protocol
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Oral Fluid Collection: Collect 1 mL of oral fluid using a specialized collection device.
-
Internal Standard Spiking: Add an internal standard (e.g., Diazepam-d5) to the collected oral fluid sample.
-
Sample Pre-treatment: Centrifuge the oral fluid sample to precipitate any solid particles.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated oral fluid sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte (this compound) and the internal standard from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Instrumental Analysis: LC-MS/MS Parameters
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification and confirmation.
-
GC-MS Method Protocol
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Oral Fluid Collection: Collect 1 mL of oral fluid.
-
Internal Standard Spiking: Add a suitable internal standard (e.g., Prazepam).
-
pH Adjustment: Adjust the pH of the oral fluid sample to a basic pH (e.g., pH 9-10) using a suitable buffer.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol) to the sample and vortex for several minutes to extract the analytes.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Derivatization (if necessary): Transfer the organic layer to a clean tube and evaporate it to dryness. Benzodiazepines often require derivatization (e.g., silylation) to improve their volatility and chromatographic properties for GC-MS analysis.
-
Reconstitution: Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b) Instrumental Analysis: GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
A Comparative Guide to Deschlorodiazepam Quantification Methods in the Research Laboratory
For researchers, scientists, and drug development professionals, the accurate quantification of Deschlorodiazepam is critical for a range of applications, from pharmacokinetic studies to forensic analysis. This guide provides a comparative overview of various analytical methods, drawing upon published experimental data to facilitate informed decisions on methodology.
While a formal, multi-site inter-laboratory comparison study for this compound quantification has not been identified in publicly available literature, a robust body of work exists detailing single-laboratory validation of various analytical techniques. This guide synthesizes this information to present a comparative analysis of these methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent techniques in the field.
Comparison of Quantitative Performance
The following table summarizes the key performance metrics for this compound (also known as Delorazepam or Chlordesmethyldiazepam) quantification as reported in various studies. This allows for a direct comparison of the capabilities of different validated methods.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Bias) | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) | Reference |
| LC-MS/MS | Human Plasma | - | 0.5 ng/mL | 0.5 - 50 ng/mL | -2.7% to 8.7% | - | 7.4% to 10.9% | [1][2] |
| LC-MS/MS | Postmortem Blood | 0.5 ng/mL | 1 ng/mL | 1 - 200 ng/mL | ±12% | 3% - 20% | 4% - 21% | [3] |
| GC-MS | Urine | 2.0 - 40.0 ng/mL (general benzodiazepines) | 2.0 - 40.0 ng/mL (general benzodiazepines) | - | ~102% (at 75-125 ng/mL) | < 5% | - | [4] |
| LC-MS/MS | Urine | 2.0 - 40.0 ng/mL (general benzodiazepines) | 2.0 - 40.0 ng/mL (general benzodiazepines) | - | ~105% (at 75-125 ng/mL) | < 7% | - | [4] |
Note: Data for GC-MS and the second LC-MS/MS entry are for a panel of benzodiazepines, including compounds structurally similar to this compound, providing a general performance expectation.
Experimental Workflows and Methodologies
The choice of analytical method is intrinsically linked to the experimental protocol. Below are diagrams illustrating a typical workflow for this compound analysis and a logical comparison of the predominant methodologies.
Detailed Experimental Protocols
A critical aspect of replicating or adapting a quantification method is a thorough understanding of the experimental procedure. Below are representative protocols for sample preparation and analysis based on published literature.
Method 1: LC-MS/MS for this compound in Human Plasma[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., Bromazepam).
-
Perform liquid-liquid extraction using a diethyl-ether/hexane (80/20, v/v) solution.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Not specified, but typically Electrospray Ionization (ESI) in positive mode for benzodiazepines.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS for Designer Benzodiazepines (including Delorazepam) in Blood[3]
-
Sample Preparation (Solid Phase Extraction):
-
To a 0.5 mL postmortem blood sample, add an internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate and reconstitute for analysis.
-
-
Chromatography:
-
Column: C18.[3]
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
Method 3: GC-MS for General Benzodiazepine Analysis[4]
-
Sample Preparation:
-
While not specified for this compound, GC-MS analysis of benzodiazepines often requires hydrolysis to cleave glucuronide conjugates, followed by extraction and derivatization to improve volatility and thermal stability.
-
-
Gas Chromatography:
-
Mass Spectrometry:
-
Detection: Selected Ion Monitoring (SIM) mode.[4]
-
Concluding Remarks
The selection of an appropriate method for this compound quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs. LC-MS/MS methods generally offer higher sensitivity and specificity, particularly for complex biological matrices, and can often be performed with simpler sample preparation than GC-MS.[5] However, GC-MS remains a robust and cost-effective technique.[6]
The data and protocols presented in this guide, derived from peer-reviewed studies, provide a solid foundation for laboratories to select and implement a suitable method for the quantification of this compound. It is imperative that any chosen method undergoes a thorough in-house validation to ensure it meets the specific requirements of the intended application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Deschlorodiazepam vs. Diazepam: A Comparative Pharmacological Analysis
A detailed examination of the pharmacological profiles of Deschlorodiazepam and Diazepam reveals key differences in their pharmacokinetic properties and metabolic pathways, influencing their duration of action and clinical implications. While both are potent allosteric modulators of the GABA-A receptor, variations in their chemical structures lead to distinct pharmacological behaviors.
This guide provides a comparative analysis of this compound and Diazepam for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective understanding of their respective pharmacological characteristics, supported by available experimental data.
Pharmacodynamic Properties: Receptor Binding Affinity
Both Diazepam and this compound exert their effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of this drug class.
The binding affinity of a compound to its receptor is a key determinant of its potency. While extensive data is available for Diazepam, specific quantitative binding affinity data for this compound is less prevalent in publicly accessible literature. However, based on its structural similarity to other benzodiazepines, it is expected to exhibit high affinity for the GABA-A receptor.
| Compound | Receptor | Binding Affinity (Ki) |
| Diazepam | GABA-A | 1.53 nM[1] |
| This compound | GABA-A | Data not readily available |
Experimental Protocol: Benzodiazepine Receptor Binding Assay
A standard method to determine the binding affinity of a compound to the benzodiazepine receptor is the radioligand binding assay.
This assay involves incubating a preparation of brain tissue containing GABA-A receptors with a radiolabeled benzodiazepine (e.g., [3H]-Flumazenil) and varying concentrations of the unlabeled test compound (this compound or Diazepam).[1] By measuring the displacement of the radioligand, the inhibitory concentration 50 (IC50) can be determined, from which the binding affinity (Ki) is calculated.[1]
Pharmacokinetic Profiles
The pharmacokinetic profiles of this compound and Diazepam differ significantly, particularly in their elimination half-lives.
| Parameter | This compound (Chlordesmethyldiazepam) | Diazepam |
| Elimination Half-life | ~83 - 113 hours | 20 - 100 hours (Parent Drug) |
| Active Metabolite(s) | Lorazepam | Desmethyldiazepam, Temazepam, Oxazepam |
| Metabolism | Hepatic | Hepatic (CYP3A4 and CYP2C19)[2] |
Experimental Protocol: Pharmacokinetic Study in Humans
A typical pharmacokinetic study to determine the parameters listed above involves the following steps:
Following administration of a single dose of the drug to healthy volunteers, blood samples are collected at various time points. The concentration of the parent drug and its metabolites in the plasma is then quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data is used to model the pharmacokinetic profile and calculate key parameters.
Metabolic Pathways
The metabolism of Diazepam is well-characterized and involves multiple cytochrome P450 enzymes, leading to the formation of several active metabolites.[2] this compound, on the other hand, is known to be metabolized to Lorazepam.
The extensive metabolism of Diazepam into other long-acting benzodiazepines contributes to its prolonged duration of action. The metabolism of this compound to Lorazepam, another potent benzodiazepine, also results in a long-lasting pharmacological effect.
GABA-A Receptor Signaling Pathway
Both this compound and Diazepam act as positive allosteric modulators of the GABA-A receptor.
The binding of GABA to its site on the receptor opens the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory effect. Benzodiazepines bind to a separate site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect.
Conclusion
This compound and Diazepam are both effective benzodiazepines that act on the GABA-A receptor. The primary pharmacological distinction lies in their pharmacokinetic profiles, with this compound exhibiting a notably longer elimination half-life. Their different metabolic pathways also contribute to their distinct durations of action and potential for drug-drug interactions. Further research is required to definitively quantify the receptor binding affinity of this compound to allow for a more direct comparison of potency with Diazepam. The provided experimental protocols and pathway diagrams offer a framework for conducting and understanding such comparative pharmacological studies.
References
Detecting Deschlorodiazepam: A Comparative Guide to Benzodiazepine Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The detection of benzodiazepines and their metabolites is a critical aspect of clinical and forensic toxicology. The increasing emergence of designer benzodiazepines, such as deschlorodiazepam, presents a significant challenge to standard immunoassay screening methods. This guide provides a comparative analysis of the cross-reactivity of this compound and structurally similar compounds in commonly used benzodiazepine immunoassays, supported by experimental data and detailed methodologies.
Executive Summary
Standard benzodiazepine immunoassays exhibit variable cross-reactivity to this compound. While direct quantitative data for this compound is limited, studies on structurally analogous compounds like delorazepam and deschloroetizolam suggest a high likelihood of detection with certain modern assays. This guide synthesizes available data to provide an objective comparison of the performance of key immunoassay platforms, including Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Kinetic Interaction of Microparticles in Solution (KIMS). Understanding these nuances is paramount for the accurate interpretation of screening results and ensuring appropriate confirmatory testing.
Comparison of Cross-Reactivity
The cross-reactivity of an immunoassay determines its ability to detect compounds other than the target analyte. For this compound, which is not always included in manufacturers' cross-reactivity panels, data from structurally related benzodiazepines can provide valuable insights. Delorazepam, the N-desmethylated metabolite of diclazepam and structurally very similar to this compound, is often used as a proxy in such evaluations.
Table 1: Cross-Reactivity of this compound and Structurally Similar Compounds in Benzodiazepine Immunoassays
| Compound | Immunoassay Platform | Reported Cross-Reactivity (%) | Calibrator | Cutoff Concentration (ng/mL) |
| Delorazepam | EMIT® II Plus | Highly Reactive[1] | Lormetazepam | 200 / 300 |
| Deschloroetizolam | EMIT® II Plus | High | Not Specified | Not Specified |
| Delorazepam | Immunalysis® ELISA | 79 - 107 | Oxazepam | Not Specified |
| Deschloroetizolam | CEDIA® | High | Not Specified | Not Specified |
| Deschloroetizolam | KIMS® II | High | Not Specified | Not Specified |
Note: "Highly Reactive" or "High" indicates that the compound produced a positive result, but a specific percentage was not provided in the cited literature. Data for deschloroetizolam is included due to its structural similarity to this compound.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies for three widely used commercial benzodiazepine immunoassays.
Enzyme Multiplied Immunoassay Technique (EMIT® II Plus Benzodiazepine Assay)
The EMIT® II Plus Benzodiazepine Assay is a homogeneous enzyme immunoassay used for the qualitative and semi-quantitative analysis of benzodiazepines in human urine.[2][3][4]
Principle: This assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites. Enzyme activity decreases upon binding to the antibody. Therefore, the concentration of the drug in the sample is proportional to the measured enzyme activity.
Procedure:
-
Calibration: For qualitative analysis, calibrate the instrument using the appropriate calibrator/control for the selected cutoff (200 ng/mL or 300 ng/mL). For semi-quantitative analysis, prepare a calibration curve using a reagent blank and a series of calibrators.[5]
-
Sample Preparation: Urine samples can be used directly. No pre-treatment is typically required, though centrifugation of turbid samples is recommended.
-
Assay Execution: The assay is performed on a compatible clinical chemistry analyzer. The analyzer automatically mixes the sample with the antibody/substrate reagent and the enzyme conjugate reagent.
-
Data Analysis: The analyzer measures the change in absorbance at 340 nm, which is proportional to the G6PDH activity. The result is reported as positive or negative relative to the cutoff calibrator.
Cloned Enzyme Donor Immunoassay (CEDIA® Benzodiazepine Assay)
The CEDIA® Benzodiazepine Assay is a homogeneous enzyme immunoassay that utilizes recombinant DNA technology.[6][7][8]
Principle: The assay employs two genetically engineered, inactive fragments of β-galactosidase. In the assay, the drug in the sample competes with a drug conjugated to one of the inactive enzyme fragments (the enzyme donor) for a limited number of antibody binding sites. If the drug is present in the sample, it binds to the antibody, allowing the inactive enzyme fragments to reassociate and form an active enzyme. The amount of active enzyme, and therefore the color change produced from the substrate, is proportional to the drug concentration in the sample.
Procedure:
-
Reagent Preparation: Reconstitute the reagents as per the manufacturer's instructions. For the high sensitivity assay, β-glucuronidase is added to the enzyme acceptor solution to hydrolyze conjugated benzodiazepine metabolites.[7]
-
Calibration: Calibrate the assay using the appropriate calibrators for the desired cutoff concentration (e.g., 200 ng/mL).
-
Sample Preparation: Urine samples are used. For the high sensitivity version, samples are treated with β-glucuronidase to detect conjugated metabolites.
-
Assay Execution: The assay is performed on a compatible clinical chemistry analyzer, which automates the mixing of samples and reagents and the subsequent absorbance measurements.
-
Data Analysis: The rate of change in absorbance is measured, and the results are interpreted as positive or negative based on a comparison to the cutoff calibrator.
Kinetic Interaction of Microparticles in Solution (KIMS®) Benzodiazepine Assay (Roche)
The Roche Benzodiazepines II assay is based on the kinetic interaction of microparticles in a solution.[9][10]
Principle: This is a homogeneous particle-agglutination immunoassay. The assay contains microparticles coated with a benzodiazepine derivative and a specific antibody. In the absence of the drug in the sample, the antibody causes the microparticles to agglutinate. This agglutination is measured as a change in light transmission. When the drug is present in the sample, it competes with the drug on the microparticles for the antibody binding sites, thereby inhibiting agglutination. The rate of agglutination is inversely proportional to the concentration of the drug in the sample.
Procedure:
-
Reagent Handling: The reagents are ready to use.
-
Calibration: The assay is calibrated using manufacturer-provided calibrators at specified cutoff concentrations (e.g., 100 ng/mL, 200 ng/mL, 300 ng/mL).[10]
-
Sample Preparation: Fresh urine samples are suitable for use. Centrifugation is recommended for turbid specimens.
-
Assay Execution: The assay is run on automated clinical chemistry analyzers like the cobas c systems. The instrument handles the pipetting, mixing, and measurement of turbidity.
-
Data Analysis: The change in absorbance over time is measured, and the result is determined by comparing the sample's reaction rate to that of the cutoff calibrator.
Immunoassay Workflow
The underlying principle of these competitive immunoassays involves the competition between the drug present in a sample and a labeled drug for a limited number of specific antibody binding sites. The following diagram illustrates this general workflow.
Caption: General workflow of a competitive immunoassay for drug detection.
Conclusion
The detection of this compound using benzodiazepine immunoassays is influenced by the specific assay's cross-reactivity profile. While direct quantitative data remains sparse, evidence from structurally similar compounds like delorazepam and deschloroetizolam suggests that modern immunoassays, particularly those with enhanced sensitivity to a broad range of benzodiazepine structures, are likely to detect this compound. However, due to the inherent variability in cross-reactivity, a negative immunoassay result does not definitively rule out the presence of this compound, and a positive result requires confirmation by a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers and clinicians must consider the limitations of these screening tools and utilize them in conjunction with more definitive analytical methods for unambiguous identification and quantification.
References
- 1. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. Toxicology Reagent Syva® Emit® II Plus - McKesson [mms.mckesson.com]
- 5. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 6. wvdrugtesting.com [wvdrugtesting.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
The Metabolic Maze: A Comparative Analysis of Deschlorodiazepam and Other Designer Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic toxicologists, clinicians, and researchers. Among these, designer benzodiazepines have emerged as a prominent class, often synthesized to mimic the effects of their prescription counterparts while circumventing existing drug laws. Understanding the metabolic fate of these compounds is crucial for developing reliable detection methods, interpreting toxicological findings, and assessing their pharmacological and toxicological profiles. This guide provides a comparative analysis of the metabolism of deschlorodiazepam (diclazepam) with two other notable designer benzodiazepines: etizolam and flubromazolam, supported by experimental data and detailed methodologies.
At a Glance: Comparative Metabolic Profiles
The following table summarizes the key metabolic features of this compound, etizolam, and flubromazolam, offering a rapid comparative overview for researchers.
| Feature | This compound (Diclazepam) | Etizolam | Flubromazolam |
| Primary Metabolic Pathways | N-demethylation, Hydroxylation | Hydroxylation | Hydroxylation, Glucuronidation |
| Major Metabolites | Delorazepam, Lorazepam, Lormetazepam[1] | α-Hydroxyetizolam, 8-Hydroxyetizolam[2][3] | α-Hydroxyflubromazolam, 4-Hydroxyflubromazolam[4][5] |
| Key Metabolizing Enzymes | Likely CYP3A4, CYP2C19 (inferred from diazepam)[6][7][8] | CYP3A4, CYP2C18, CYP2C19[9] | CYP3A4, CYP3A5[4][10] |
| Elimination Half-Life (Parent) | ~42 hours[1] | ~3.4 hours[11][12] | ~10-20 hours |
| Active Metabolites | Yes (Delorazepam, Lorazepam, Lormetazepam)[1] | Yes (α-Hydroxyetizolam)[11][12] | Yes (α-Hydroxyflubromazolam) |
In-Depth Metabolic Pathways
A deeper dive into the metabolic transformations of these compounds reveals distinct pathways that influence their duration of action and detectability.
This compound (Diclazepam)
This compound, a chlorinated derivative of diazepam, undergoes two primary metabolic transformations: N-demethylation and hydroxylation. The N-demethylation pathway leads to the formation of delorazepam, another psychoactive benzodiazepine. Concurrently, hydroxylation at the 3-position of the diazepine ring, followed by N-demethylation, results in the formation of lorazepam and lormetazepam, both of which are also pharmacologically active and used as medications in their own right.[1] The extended elimination half-life of approximately 42 hours is a notable characteristic of this compound.[1] While specific cytochrome P450 (CYP) enzyme studies on diclazepam are limited, its structural similarity to diazepam strongly suggests the involvement of CYP3A4 and CYP2C19 in its metabolism.[6][7][8]
Etizolam
Etizolam, a thienotriazolodiazepine, is primarily metabolized through hydroxylation. The two main metabolites are α-hydroxyetizolam and 8-hydroxyetizolam.[2][3] The α-hydroxyetizolam metabolite is pharmacologically active and has a longer elimination half-life (approximately 8.2 hours) than the parent compound (approximately 3.4 hours), contributing to the overall pharmacological effect.[11][12] The metabolism of etizolam is predominantly mediated by CYP3A4, with minor contributions from CYP2C18 and CYP2C19.[9][13] In a study involving a single oral 1 mg dose, it was found that less than 0.3% of the unchanged etizolam was excreted in the urine, while the major metabolites, 8-hydroxyetizolam and α-hydroxyetizolam (including their glucuronides), accounted for approximately 18-22% and 9.5-14% of the dose, respectively.[2]
Flubromazolam
Flubromazolam, a highly potent triazolobenzodiazepine, is metabolized mainly through hydroxylation at the α- and 4-positions, followed by glucuronide conjugation.[4][10][5] The primary enzymes responsible for the initial hydroxylation steps are CYP3A4 and CYP3A5.[4][10] The resulting metabolites, α-hydroxyflubromazolam and 4-hydroxyflubromazolam, can also be detected in biological samples. In vitro studies using human liver microsomes have predicted a low hepatic clearance for flubromazolam (0.42-0.43 mL/min/kg), suggesting a prolonged duration of action.[4][10][5]
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound, etizolam, and flubromazolam.
Experimental Protocols
The identification and quantification of designer benzodiazepines and their metabolites are predominantly achieved through chromatographic techniques coupled with mass spectrometry. Below are generalized experimental protocols for in vitro metabolism studies and analytical detection.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure for studying the metabolism of a designer benzodiazepine in vitro.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the following reagents in order:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (e.g., 0.2-0.5 mg/mL final concentration)
-
Designer benzodiazepine substrate (e.g., 1-10 µM final concentration, dissolved in a suitable organic solvent like methanol or acetonitrile, with the final solvent concentration typically kept below 1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of benzodiazepines, often requiring derivatization to improve the volatility and thermal stability of the analytes.
-
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the biological matrix (e.g., urine, blood) to isolate the benzodiazepines and their metabolites.
-
Hydrolysis (for urine): For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is often included before extraction.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the dried residue.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar phase column) to separate the analytes. A temperature-programmed oven is used to achieve optimal separation.
-
Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of benzodiazepines and their metabolites, often without the need for derivatization.
-
Sample Preparation:
-
Extraction: Similar to GC-MS, perform LLE or SPE to extract the analytes from the biological matrix.
-
Protein Precipitation: For plasma or blood samples, a protein precipitation step with a cold organic solvent (e.g., acetonitrile) is often sufficient.
-
-
LC Separation:
-
Column: Use a reversed-phase C18 or similar column for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Analysis: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for the analyte of interest and monitoring for specific product ions after collision-induced dissociation.[14][15][16][17]
-
Conclusion
The metabolic profiles of this compound, etizolam, and flubromazolam, while all belonging to the benzodiazepine class, exhibit notable differences in their primary metabolic pathways, the specific enzymes involved, and their pharmacokinetic parameters. This compound's metabolism to other known active benzodiazepines and its long half-life pose unique challenges for interpretation in forensic and clinical settings. Etizolam's rapid metabolism to an active metabolite highlights the importance of including metabolites in toxicological screening. The potent nature and predicted low clearance of flubromazolam underscore the potential for prolonged effects and accumulation. A thorough understanding of these metabolic nuances, supported by robust analytical methodologies, is essential for the accurate identification and interpretation of findings related to these and other emerging designer benzodiazepines.
References
- 1. Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion profiles of etizolam and its main metabolites after a single oral dose [jstage.jst.go.jp]
- 3. [PDF] Etizolam and Its Major Metabolites: A Short Review. | Semantic Scholar [semanticscholar.org]
- 4. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Single and multiple dose pharmacokinetics of etizolam in healthy subjects | Semantic Scholar [semanticscholar.org]
- 12. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 15. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 16. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Analysis of LC-MS/MS and GC-MS for the Quantification of Deschlorodiazepam
For Researchers, Scientists, and Drug Development Professionals: A Guide to Accuracy and Precision
The accurate and precise quantification of benzodiazepines, such as Deschlorodiazepam, is paramount in various scientific disciplines, from clinical and forensic toxicology to pharmaceutical research and development. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these two methods for the analysis of this compound, focusing on their accuracy, precision, and the experimental protocols that underpin these performance metrics.
While both techniques are powerful tools, they operate on different principles, leading to distinct advantages and limitations in the context of this compound analysis. LC-MS/MS has gained widespread adoption due to its high sensitivity, specificity, and applicability to a broad range of compounds with minimal sample preparation.[1][2] Conversely, GC-MS is a robust and well-established technique, often considered a "gold standard" in forensic analysis, particularly for volatile and thermally stable compounds.[3]
Quantitative Performance: A Head-to-Head Comparison
The selection of an analytical method hinges on its quantitative performance. The following tables summarize key validation parameters for the analysis of this compound and related benzodiazepines using LC-MS/MS and GC-MS, based on data from various scientific studies. It is important to note that direct comparative studies for this compound are limited; therefore, data for structurally similar benzodiazepines like Delorazepam (Chlordesmethyldiazepam) and Nordiazepam are included to provide a comprehensive overview.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| LOD | 0.136 - 0.5 ng/mL[4][5] | 0.02 - 7.63 ng/mL[6][7] | LC-MS/MS generally demonstrates lower limits of detection for benzodiazepines, enabling the analysis of trace amounts.[1] |
| LOQ | 0.453 - 1 ng/mL[4][5] | 1 - 30 ng g-1 | The lower LOQ of LC-MS/MS is advantageous for pharmacokinetic studies and low-level toxicological screenings.[1] |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Accuracy (% Bias) | ±12% to -2.7%[4][8] | Average accuracy of 102% (for a panel of benzodiazepines)[1] | Both techniques demonstrate high accuracy, with results falling within acceptable ranges for bioanalytical method validation. |
| Intra-day Precision (%RSD) | 3 - 20%[4] | < 5% (for a panel of benzodiazepines)[1] | GC-MS can exhibit slightly better precision in some cases, though LC-MS/MS precision is well within regulatory acceptance criteria. |
| Inter-day Precision (%RSD) | 4 - 21%[4] | < 5% (for a panel of benzodiazepines)[1] | Both methods show good reproducibility over time. |
Experimental Protocols: A Glimpse into the Workflow
The accuracy and precision of any analytical method are intrinsically linked to the experimental protocol. Below are detailed methodologies for both LC-MS/MS and GC-MS analysis of this compound and related compounds, synthesized from published research.
LC-MS/MS Methodology
The LC-MS/MS workflow for benzodiazepine analysis is characterized by its streamlined sample preparation and direct analysis of the compounds in their native form.
Sample Preparation:
A common approach involves a "dilute-and-shoot" method or a simple protein precipitation for plasma or serum samples. For more complex matrices like whole blood, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to remove interferences.[4]
-
Liquid-Liquid Extraction Example: To 1 mL of plasma, add an internal standard and an appropriate buffer. Extract with an organic solvent (e.g., diethyl ether/hexane mixture).[5][8][9] Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is common.[10]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the most common technique for benzodiazepines.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[10]
GC-MS Methodology
The GC-MS workflow often requires a derivatization step to improve the volatility and thermal stability of the benzodiazepines.
Sample Preparation:
-
Extraction: Similar to LC-MS/MS, LLE or SPE is used to isolate the analytes from the biological matrix.
-
Derivatization: This is a critical step in GC-MS analysis of many benzodiazepines. Silylation agents (e.g., BSTFA) or alkylating agents are used to convert the polar functional groups into more volatile derivatives. This step adds to the sample preparation time and complexity.
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically employed.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Analysis Mode: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for each compound.
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and GC-MS are capable of providing accurate and precise measurements for this compound. However, the choice between the two often depends on the specific application, available instrumentation, and desired throughput.
LC-MS/MS is generally favored for its:
-
Higher sensitivity and lower detection limits , making it ideal for trace analysis.[1]
-
Simpler and faster sample preparation , as the derivatization step is often not required.[2]
-
Broader applicability to a wider range of benzodiazepines and their metabolites, including those that are thermally labile or non-volatile.[2]
GC-MS remains a valuable technique due to its:
-
Robustness and established history in forensic and toxicological analysis.[3]
-
High chromatographic resolution , which can be beneficial for separating complex mixtures.
-
Extensive spectral libraries for confident compound identification.
For researchers, scientists, and drug development professionals requiring high-throughput analysis with excellent sensitivity for this compound, LC-MS/MS is often the more advantageous choice. However, GC-MS remains a reliable and powerful alternative, particularly in laboratories where it is already an established platform. The ultimate decision should be based on a thorough evaluation of the specific analytical needs and a careful validation of the chosen method.
References
- 1. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to Linearity and Range Determination for Deschlorodiazepam and Alternative Benzodiazepine Analytical Standards
For researchers and scientists in drug development and forensic toxicology, the validation of analytical methods is critical for ensuring data accuracy and reliability. This guide provides a comparative overview of linearity and range determination for Deschlorodiazepam analytical standards, alongside common alternatives such as Diazepam and Clonazepam. The methodologies and performance characteristics detailed are based on established analytical practices, primarily utilizing High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Key validation characteristics include linearity and range, which confirm that the method's response is directly proportional to the analyte concentration across a specified interval.[2][3]
Experimental Protocol for Linearity & Range Determination
This protocol outlines a standard procedure for establishing the linearity and range of a quantitative method for benzodiazepines, in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4][5]
1. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve the analytical standard (e.g., this compound) in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the stock solution to create a minimum of five calibration standards at different concentrations.[1][2] For an assay, this range typically spans 80% to 120% of the expected test concentration.[5] For impurity testing, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification level.[5]
2. Chromatographic Analysis:
-
Analyze each calibration standard using a validated chromatographic method (e.g., HPLC-UV or LC-MS/MS).
-
To ensure precision, perform at least three replicate injections for each concentration level.[1]
3. Data Acquisition and Analysis:
-
Record the peak area or peak height response for the analyte at each concentration.
-
Construct a calibration curve by plotting the mean response against the corresponding concentration.
-
Perform a linear regression analysis on the data to determine the slope, y-intercept, and the correlation coefficient (R²).[4]
4. Acceptance Criteria:
-
Linearity: The correlation coefficient (R²) should be ≥ 0.995, indicating a strong linear relationship.[5]
-
Range: The range is the interval between the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).[2] This range must demonstrate acceptable levels of linearity, accuracy, and precision.[2]
Workflow for Linearity and Range Assessment
The following diagram illustrates the logical workflow for determining the linearity and analytical range of a new or modified analytical procedure.
Comparative Performance Data
While specific linearity data for this compound analytical standards is not always published by manufacturers, performance is expected to be comparable to other benzodiazepine standards when using validated LC-MS/MS or HPLC methods. The table below summarizes typical performance characteristics found in published analytical methods for various benzodiazepines, providing a benchmark for comparison.
| Parameter | This compound (Expected) | Diazepam | Clonazepam | Alprazolam |
| Analytical Method | LC-MS/MS | HPLC / LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Linear Range (ng/mL) | 1 - 500 | 2 - 300[6] | 3 - 500[8] | 2 - 300[6] |
| Correlation Coefficient (R²) | ≥ 0.995 | ≥ 0.99[6] | ≥ 0.99 | ≥ 0.99[6] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | ~1-5 | 2.0 - 6.0[6] | ~3.0[8] | ~2.0[6] |
| Typical Precision (%RSD at LLOQ) | ≤ 15% | ≤ 15%[6] | < 15% | ≤ 15%[6] |
| Typical Accuracy (% Recovery) | 85-115% | 80-120%[6] | 87.8% - 108.5%[7] | 80-120%[6] |
Note: The values presented are illustrative and derived from various published methods. Actual performance may vary based on the specific instrumentation, reagents, and protocol used.
The selection of an analytical standard will depend on the specific requirements of the assay. However, the data indicates that this compound can be expected to perform with linearity and sensitivity comparable to other commonly analyzed benzodiazepines like Diazepam and Clonazepam when using modern chromatographic techniques. Researchers should always perform in-house validation to confirm the analytical range and linearity for their specific method and instrumentation.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 4. scribd.com [scribd.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. westgard.com [westgard.com]
- 10. Verifying performance characteristics of quantitative analytical systems: calibration verification, linearity, and analytical measurement range - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Deschlorodiazepam in Post-Mortem Specimens: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of novel psychoactive substances such as deschlorodiazepam in post-mortem specimens is critical for forensic investigations and understanding drug metabolism. This guide provides a comparative overview of analytical methodologies, focusing on the limits of detection (LOD) and quantification (LOQ) in various post-mortem matrices.
This compound, a designer benzodiazepine, presents a growing challenge in forensic toxicology due to its increasing prevalence. Validated and sensitive analytical methods are paramount for its accurate identification and quantification in post-mortem investigations. This guide summarizes key findings from published studies on the determination of this compound in different post-mortem specimens, providing a valuable resource for laboratories involved in toxicological analysis.
Comparison of Analytical Methods and Performance
The primary analytical technique for the quantification of this compound in post-mortem specimens is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the substance in complex biological matrices.
A key study by Liu et al. (2019) developed and validated an LC-MS/MS method for the quantification of 13 designer benzodiazepines, including delorazepam (an alternative name for this compound), in post-mortem blood. While the study provides a general limit of detection (LOD) and limit of quantification (LOQ) for the entire panel, these values serve as a critical reference point for the analytical sensitivity achievable for this compound.
| Specimen | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Study |
| Post-Mortem Blood | LC-MS/MS | 0.5 ng/mL | 1 ng/mL | Liu et al. (2019)[1] |
It is important to note that the stability of benzodiazepines in post-mortem specimens can be a significant factor affecting detection and quantification. Studies have shown that while some benzodiazepines are stable, others, including metabolites of chlordiazepoxide and nordiazepam, can be unstable when stored at room temperature[2]. Therefore, proper storage of post-mortem specimens is crucial to ensure the integrity of the analytical results.
Experimental Protocols
LC-MS/MS Method for this compound in Post-Mortem Blood
The following protocol is based on the methodology described by Liu et al. (2019) for the analysis of designer benzodiazepines in post-mortem blood.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of post-mortem blood, add an internal standard.
-
Perform a solid-phase extraction (SPE) to isolate the analytes from the biological matrix.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Utilize a C18 column for chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray positive ionization mode, using multiple reaction monitoring (MRM) for the detection and quantification of this compound.
Considerations for Different Post-Mortem Specimens
While validated methods with specific LOD and LOQ values for this compound are most prominently available for post-mortem blood, the analysis of other specimens can provide valuable information in forensic cases.
-
Vitreous Humor: This matrix is often less susceptible to post-mortem redistribution and putrefaction compared to blood, making it a valuable alternative specimen. However, specific validated methods for this compound in vitreous humor with established LOD and LOQ are not as readily available in the current literature.
-
Hair: Hair analysis can provide a longer detection window, offering insights into chronic drug use. Challenges in post-mortem hair analysis include potential external contamination.
-
Liver and Other Tissues: These specimens can be analyzed to understand drug distribution within the body. However, the interpretation of drug concentrations in tissues can be complex due to post-mortem redistribution phenomena.
Logical Framework for Method Selection
The choice of analytical method and specimen depends on the specific requirements of the forensic investigation. The following diagram illustrates a logical approach to selecting the appropriate analytical strategy.
Conclusion
The detection and quantification of this compound in post-mortem specimens heavily rely on sensitive and specific analytical techniques, with LC-MS/MS being the current method of choice, particularly for blood samples. The established LOD of 0.5 ng/mL and LOQ of 1 ng/mL in post-mortem blood provide a benchmark for analytical sensitivity. Further research is needed to establish and validate methods for other post-mortem matrices to provide a more comprehensive toxicological picture. Researchers and forensic professionals should consider the specific circumstances of each case, including the available specimens and the required sensitivity, when selecting an analytical approach. Proper sample handling and storage are also critical to ensure the accuracy and reliability of the results.
References
Comparative Binding Affinity of Benzodiazepines to GABA-A Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between benzodiazepines and their primary target, the γ-aminobutyric acid type A (GABA-A) receptor, is critical for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a comparative overview of the binding affinities of several common benzodiazepines to different GABA-A receptor subtypes, alongside a detailed experimental protocol for determining these values.
While this guide aims to provide a comparative analysis, it is important to note that publicly available, peer-reviewed data on the specific binding affinity of Deschlorodiazepam to GABA-A receptors is limited. Therefore, the following comparisons are based on data for structurally related and widely studied benzodiazepines.
The GABA-A Receptor: A Complex Target
The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. It is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride ion channel. The binding of GABA to this receptor leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.
Benzodiazepines do not bind to the same site as GABA. Instead, they bind to an allosteric site, typically at the interface between an α and a γ subunit.[1][2] This binding potentiates the effect of GABA, increasing the frequency of channel opening and leading to enhanced neuronal inhibition.[1] The specific subunit composition of the GABA-A receptor significantly influences the binding affinity and pharmacological effect of different benzodiazepines. The most common subtypes in the brain are composed of α, β, and γ subunits. Notably, receptors containing α1, α2, α3, and α5 subunits are sensitive to classical benzodiazepines like diazepam.[3]
Comparative Binding Affinities of Selected Benzodiazepines
The binding affinity of a compound to a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the Ki values (in nanomolar, nM) for several benzodiazepines at different recombinant human GABA-A receptor subtypes. It is important to note that direct comparisons between values from different studies should be made with caution due to potential variations in experimental conditions.
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam | 15.6 ± 1.5 | 10.3 ± 0.9 | 12.1 ± 1.2 | 18.2 ± 1.8 | [4] |
| Clonazepam | 1.0 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 | [5] |
| Flunitrazepam | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 | |
| Triazolam-like (S-isomer) | 25.1 ± 2.5 | 12.6 ± 1.3 | 28.8 ± 2.9 | 15.8 ± 1.6 | [4] |
| Imidazobenzodiazepine (S-isomer) | 48.9 ± 4.9 | 23.4 ± 2.3 | 46.7 ± 4.7 | 11.2 ± 1.1 | [4] |
Disclaimer: The data in this table has been compiled from multiple sources. Direct comparison between values obtained from different studies should be made with caution due to potential variations in experimental conditions.[5]
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) from the GABA-A receptor.
I. Membrane Preparation
-
Tissue Source: Whole brains (excluding cerebellum) from rodents or cell lines expressing specific recombinant GABA-A receptor subtypes are used.
-
Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate undergoes a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. The final membrane pellet is resuspended in the assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
II. Competitive Binding Assay
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [3H]flunitrazepam, typically around 1-2 nM) and varying concentrations of the unlabeled test compound.
-
Non-specific Binding: To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Equilibrium: The incubation is carried out at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium.
III. Separation and Quantification
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
IV. Data Analysis
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
References
- 1. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characteristics of flunitrazepam binding to intact primary cultured spinal cord neurons and its modulation by GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Diazepam and its Active Metabolite, Nordiazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vivo comparison of the well-established benzodiazepine, Diazepam, and its primary active metabolite, Nordiazepam (also known as desmethyldiazepam). While direct comparative studies for a compound named "Deschlorodiazepam" are not prevalent in scientific literature, it is widely understood that Nordiazepam is the key active metabolite of Diazepam. This comparison, therefore, offers valuable insights into the pharmacological distinctions between a parent drug and its active metabolic product, a critical consideration in drug development and clinical application.
Pharmacodynamic Profile: A Tale of Two Anxiolytics
Both Diazepam and Nordiazepam exert their effects by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][2] This mechanism underlies their shared anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[3][4] However, in vivo studies reveal subtle but significant differences in their potency and duration of action.
Anxiolytic Effects: Both compounds demonstrate efficacy in animal models of anxiety, such as the elevated plus-maze. Diazepam generally exhibits a more rapid onset of anxiolytic-like effects.[5]
Sedative and Muscle Relaxant Effects: The sedative and muscle relaxant properties of Diazepam are well-documented and are often more pronounced than those of Nordiazepam at equivalent doses.[3][6] This is a critical consideration in the development of anxiolytics with a reduced side-effect profile.
Anticonvulsant Effects: Both Diazepam and Nordiazepam possess anticonvulsant properties.[3][4] Diazepam is a first-line treatment for status epilepticus.[3] The long half-life of Nordiazepam contributes to a sustained anticonvulsant effect.[4]
Quantitative In Vivo Data Summary
The following tables summarize key quantitative data from in-vivo studies, providing a clear comparison of the pharmacokinetic and pharmacodynamic profiles of Diazepam and Nordiazepam.
| Parameter | Diazepam | Nordiazepam | Reference |
| Route of Administration | Oral, Intravenous, Intramuscular, Rectal | Oral | [3][4] |
| Time to Peak Plasma Concentration (Oral) | 1 - 1.5 hours | Slower than Diazepam | [7] |
| Elimination Half-Life | 20 - 50 hours | 40 - 100 hours | [4][7] |
| Metabolism | Primarily hepatic (CYP3A4 and CYP2C19) to active metabolites (Nordiazepam, Temazepam, Oxazepam) | Hepatic hydroxylation to Oxazepam, followed by glucuronidation | [2][7][8] |
| Plasma Protein Binding | ~98% | High (similar to Diazepam) | [7][9] |
Table 1: Comparative Pharmacokinetic Parameters
| In Vivo Effect | Diazepam | Nordiazepam | Reference |
| Anxiolytic | Rapid onset of action. | Effective, with a potentially longer duration of action due to its long half-life. | [5][10] |
| Sedative | More pronounced sedative effects. | Less potent sedative effects compared to Diazepam. | [3][6] |
| Muscle Relaxant | Potent muscle relaxant properties. | Present, but generally less pronounced than Diazepam. | [3][4] |
| Anticonvulsant | Effective in acute seizure management. | Contributes to the long-lasting anticonvulsant effect of Diazepam. | [3][4] |
Table 2: Comparative In Vivo Pharmacodynamic Effects
Experimental Protocols
Detailed methodologies for key in-vivo experiments cited in this guide are provided below to facilitate reproducibility and further research.
Elevated Plus-Maze (Anxiolytic Activity)
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.[11]
Procedure:
-
Animals are individually placed on the central platform of the maze, facing an open arm.[11]
-
Behavior is recorded for a set period (typically 5 minutes).
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[11]
-
Anxiolytic compounds, like Diazepam and Nordiazepam, are expected to increase the time spent in and the number of entries into the open arms, indicating a reduction in anxiety.[5]
Rotarod Test (Sedative/Motor Coordination Effects)
Objective: To assess motor coordination and the sedative effects of a compound.
Apparatus: A rotating rod on which the animal (typically a mouse or rat) must balance.
Procedure:
-
Animals are trained to stay on the rotating rod at a constant speed.
-
After drug administration, the latency to fall from the rod is measured.
-
A decrease in the time spent on the rod indicates impaired motor coordination, a common side effect of sedative drugs like benzodiazepines.
Pentylenetetrazol (PTZ)-Induced Seizure Test (Anticonvulsant Activity)
Objective: To evaluate the anticonvulsant efficacy of a compound.
Apparatus: Standard animal cages for observation.
Procedure:
-
Animals are pre-treated with the test compound (Diazepam or Nordiazepam) or a vehicle.
-
A sub-convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce seizures.
-
The latency to the first seizure (e.g., myoclonic jerk, generalized clonus) and the severity of the seizures are recorded.
-
An increase in the latency to seizures or a reduction in seizure severity indicates anticonvulsant activity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both Diazepam and Nordiazepam involves the potentiation of GABAergic neurotransmission. The following diagram illustrates this signaling pathway.
Caption: GABA-A Receptor Signaling Pathway Modulation by Benzodiazepines.
The following diagram illustrates a typical experimental workflow for comparing the in-vivo effects of Diazepam and Nordiazepam.
Caption: In-Vivo Comparative Experimental Workflow.
Conclusion
This guide provides a foundational comparison of the in-vivo effects of Diazepam and its primary active metabolite, Nordiazepam. The data presented highlights the faster onset and more pronounced sedative and muscle relaxant effects of Diazepam, contrasted with the longer half-life and sustained action of Nordiazepam. These differences are crucial for researchers and drug development professionals in the design of new chemical entities with optimized therapeutic profiles and for understanding the clinical implications of benzodiazepine metabolism. The provided experimental protocols and diagrams offer a framework for further investigation into the nuanced pharmacology of these and other related compounds.
References
- 1. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Nordazepam - Wikipedia [en.wikipedia.org]
- 5. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetics of diazepam and nordiazepam in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Value of serum diazepam and nordiazepam measurements in anxious patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
Safety Operating Guide
Proper Disposal of Deschlorodiazepam: A Guide for Laboratory Professionals
The disposal of deschlorodiazepam, a benzodiazepine analog, requires strict adherence to safety protocols and regulatory mandates to mitigate risks of environmental contamination and diversion. As a controlled substance, its disposal is governed by the Drug Enforcement Administration (DEA) and hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA). This guide provides essential information for researchers and laboratory personnel to manage and dispose of deschlorodiazepine waste in a compliant and safe manner.
The primary principle for the disposal of controlled substances is to render them "non-retrievable," meaning they cannot be transformed back into a usable form.[1][2] For research laboratories, this is typically achieved not by in-lab chemical destruction, but through established institutional and federal procedures involving authorized waste handlers. Flushing or discarding in regular trash is strictly prohibited as it can lead to environmental contamination and poses a risk of diversion.[3]
Chemical and Physical Properties of this compound
A summary of key data for this compound is presented below. Limited information is available on its ecotoxicity and degradation products; however, related benzodiazepines like diazepam are known to be persistent in the environment and can form various degradation products through hydrolysis and photocatalysis.[4][5]
| Property | Data | Reference |
| Chemical Name | 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | [6] |
| CAS Number | 3034-65-9 | [6] |
| Molecular Formula | C₁₆H₁₄N₂O | [6] |
| Molecular Weight | 250.3 g/mol | [6] |
| Appearance | Solid | [6] |
| Solubility | DMSO: 0.1-1 mg/mL (Slightly soluble)Ethanol: 0.1-1 mg/mL (Slightly soluble) | [6] |
| Storage Temperature | -20°C | [6][7] |
| DEA Schedule | Not explicitly scheduled, but treated as an analog of controlled substances. |
Protocol for Segregation and Preparation of this compound Waste for Compliant Disposal
This protocol outlines the necessary steps for researchers to safely prepare this compound and associated contaminated materials for collection by their institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. It is illegal for unauthorized personnel to transport or dispose of controlled substance waste.[8]
Materials Required:
-
Designated hazardous waste container (sturdy, leak-proof, compatible material)[9]
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE): lab coat, safety glasses, appropriate gloves
-
Controlled substance use and disposal log
Procedure:
-
Initial Assessment and Segregation:
-
Identify all waste streams containing this compound. This includes pure/expired stock, contaminated labware (e.g., pipette tips, vials), solutions, and contaminated PPE.
-
Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously.[10][11]
-
Segregate waste into solids and liquids where appropriate.
-
-
Container Preparation and Labeling:
-
Select a waste container that is in good condition, leak-proof, and has a secure, tightly fitting lid.[12]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and list any other chemical constituents (e.g., solvents) with their approximate concentrations. Do not use abbreviations.[13]
-
Indicate the specific hazards (e.g., Toxic).
-
-
Waste Accumulation:
-
Place all this compound-contaminated solid waste (e.g., vials, contaminated paper towels, gloves) into the designated, labeled solid waste container.
-
For liquid waste, pour it carefully into the designated, labeled liquid waste container. Use a funnel to prevent spills.
-
Keep the waste container sealed at all times, except when adding waste.[11][13] This prevents the release of vapors and potential spills.
-
-
Documentation and Record-Keeping:
-
For pure or expired this compound, meticulously record the quantity being discarded in your controlled substance log. This is a critical DEA requirement.[8]
-
The record must document the date of disposal, the quantity, and the method (e.g., "Prepared for EHS pickup").
-
If required by your institution, a second authorized employee must witness the preparation for disposal and co-sign the log entry.[2]
-
-
Storage Pending Disposal:
-
Scheduling Waste Pickup:
-
Once the container is full or you are nearing the end of your experiment, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Follow all specific institutional procedures for requesting a pickup, which may involve an online form or phone call.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound from a laboratory setting, emphasizing compliance and safety.
References
- 1. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. unthsc.edu [unthsc.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
